(2R)-2-(2-oxopyrrolidin-1-yl)butanamide
Description
Properties
IUPAC Name |
(2R)-2-(2-oxopyrrolidin-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHUVLMMVZITSG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)N)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146044 | |
| Record name | UCB-L 060 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Levetiracetam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.98e+02 g/L | |
| Record name | Levetiracetam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
103765-01-1, 102767-28-2 | |
| Record name | UCB-L 060 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103765-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Etiracetam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103765011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UCB-L 060 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-(2-oxopyrrolidin-1-yl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETIRACETAM, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HC18Y1LW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levetiracetam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Chemical Synthesis of Levetiracetam Enantiomers
Abstract
Levetiracetam, the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide, is a cornerstone in the management of epilepsy, valued for its broad-spectrum efficacy and favorable safety profile.[1] The stereospecificity of its therapeutic action necessitates enantiomerically pure synthesis, a challenge that has driven considerable innovation in synthetic organic chemistry. This in-depth technical guide provides a comprehensive overview of the principal strategies for the chemical synthesis of Levetiracetam and its enantiomers, tailored for researchers, scientists, and drug development professionals. We will dissect the core methodologies, from classical racemic synthesis and resolution to modern asymmetric and biocatalytic approaches, with a focus on the underlying chemical principles, practical execution, and industrial scalability.
Introduction: The Stereochemical Imperative in Levetiracetam's Bioactivity
The pharmacological activity of Levetiracetam is almost exclusively associated with the (S)-enantiomer.[1] This stereoselectivity is a direct consequence of its binding to the synaptic vesicle protein 2A (SV2A), a key interaction in its mechanism of action.[1] Consequently, the synthesis of Levetiracetam is not merely a matter of constructing the molecular framework but of achieving high enantiomeric purity in an efficient and economically viable manner. The evolution of synthetic strategies for Levetiracetam mirrors the broader advancements in asymmetric synthesis and industrial process chemistry, moving from less efficient classical resolutions to more sophisticated and atom-economical asymmetric routes.[1][2]
This guide will explore the two primary paradigms in Levetiracetam synthesis:
-
Racemic Synthesis Followed by Chiral Resolution: The traditional approach, involving the non-stereoselective synthesis of the racemate followed by separation of the desired (S)-enantiomer.
-
Asymmetric Synthesis: The modern, preferred approach, which introduces chirality early in the synthetic sequence to directly yield the enantiomerically enriched product.
We will also delve into emerging "green" and biocatalytic methodologies that promise enhanced sustainability and efficiency.
The Classical Approach: Racemic Synthesis and Chiral Resolution
The initial strategies for Levetiracetam synthesis relied on the preparation of a racemic mixture of α-ethyl-2-oxo-1-pyrrolidineacetamide, followed by the separation of the enantiomers.[1][2] While effective, this approach is inherently inefficient as it necessitates the removal and often disposal of the unwanted (R)-enantiomer, limiting the theoretical maximum yield to 50%.[2]
Racemic Synthesis of α-Ethyl-2-oxo-1-pyrrolidineacetic Acid
A common route to the racemic precursor, (±)-α-ethyl-2-oxo-1-pyrrolidineacetic acid, involves the hydrolysis of the corresponding ethyl ester.
Experimental Protocol: Hydrolysis of Ethyl (±)-α-ethyl-2-oxo-1-pyrrolidineacetate [3]
-
Reaction Setup: In a 20-liter flask, charge 3.65 kg (18.34 moles) of ethyl (±)-α-ethyl-2-oxo-1-pyrrolidineacetate.
-
Hydrolysis: Over a period of 2 hours, add a solution of 788 g (19.7 moles) of sodium hydroxide in 4.35 liters of water, ensuring the temperature does not exceed 60°C.
-
Work-up: Upon completion of the addition, the reaction mixture contains the sodium salt of (±)-α-ethyl-2-oxo-1-pyrrolidineacetic acid, which can be acidified to yield the racemic acid.
Chiral Resolution via Diastereomeric Salt Formation
The most prevalent method for resolving the racemic acid is through the formation of diastereomeric salts with a chiral amine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[4][5]
Causality Behind Experimental Choices: The choice of resolving agent is critical. A suitable resolving agent should be readily available in enantiomerically pure form, form crystalline salts with the racemic acid, and the resulting diastereomeric salts should exhibit a significant difference in solubility in a given solvent to allow for efficient separation. (R)-(+)-α-methylbenzylamine is a commonly used resolving agent for this purpose.
Experimental Protocol: Resolution of (±)-α-Ethyl-2-oxo-1-pyrrolidineacetic Acid [3]
-
Salt Formation: Suspend 8.7 kg (50.8 moles) of racemic (±)-α-ethyl-2-oxo-1-pyrrolidineacetic acid in 21.5 liters of anhydrous benzene in a 50-liter reactor.
-
Addition of Resolving Agent: Gradually add a solution containing 3.08 kg (25.45 moles) of (R)-(+)-α-methyl-benzylamine and 2.575 kg (25.49 moles) of triethylamine in 2.4 liters of anhydrous benzene.
-
Crystallization: Heat the mixture to reflux until complete dissolution is achieved. Cool the solution and allow it to crystallize for several hours.
-
Isolation: Filter the precipitated solid to obtain the (R)-α-methyl-benzylamine salt of (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid.
-
Liberation of the (S)-Acid: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the (R)-(+)-α-methylbenzylamine, followed by acidification to precipitate the enantiomerically pure (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid.
Workflow for Racemic Synthesis and Resolution
Caption: Racemic synthesis followed by chiral resolution.
Enzymatic Resolution
An alternative to diastereomeric salt formation is enzymatic resolution. Nitrile hydratases have been employed in a chemoenzymatic process for the kinetic resolution of racemic 2-(2-pyrrolidon-1-yl)-butyronitrile.[6][7] The enzyme selectively hydrolyzes one enantiomer of the nitrile to the corresponding amide, allowing for the separation of the unreacted enantiomer.
Mechanism Insight: Nitrile hydratases are metalloenzymes that catalyze the hydration of nitriles to amides with high stereo- and regioselectivity.[8][9] This enzymatic approach offers mild reaction conditions and high selectivity, making it an attractive green alternative.
The Modern Paradigm: Asymmetric Synthesis
To overcome the inherent 50% yield limitation of classical resolution, asymmetric synthesis has become the preferred industrial strategy.[2] These methods introduce chirality at an early stage, directly producing the desired (S)-enantiomer with high enantiomeric excess (ee).
Synthesis from Chiral Precursors
A robust and widely implemented asymmetric route starts from the readily available chiral building block, (S)-2-aminobutyric acid.[10]
Experimental Protocol: Asymmetric Synthesis of Levetiracetam from (S)-2-Aminobutyric Acid [10]
Step 1: Formation of (S)-2-Aminobutyramide Hydrochloride
-
Esterification: (S)-2-Aminobutyric acid is reacted with thionyl chloride in methanol to form the corresponding methyl ester.
-
Amidation: The methyl ester is then treated with methanolic ammonia under pressure to yield (S)-2-aminobutyramide, which is subsequently converted to the hydrochloride salt.
Step 2: Condensation and Cyclization
-
Reaction Setup: In a reaction vessel, suspend (S)-2-aminobutyramide hydrochloride in dichloromethane.
-
Base and Phase Transfer Catalyst: Add potassium hydroxide and a catalytic amount of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB). The TBAB is crucial for facilitating the reaction between the aqueous and organic phases.
-
Acylation: Cool the mixture to between -5°C and -15°C and add a solution of 4-chlorobutyryl chloride in dichloromethane dropwise.
-
Cyclization: The intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutyramide, undergoes intramolecular cyclization in the presence of the base to form Levetiracetam.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent like ethyl acetate to yield high-purity Levetiracetam.
Workflow for Asymmetric Synthesis from (S)-2-Aminobutyric Acid
Caption: Asymmetric synthesis from (S)-2-aminobutyric acid.
Asymmetric Strecker Synthesis
The Strecker synthesis, a classic method for preparing α-amino acids, can be rendered asymmetric by using a chiral auxiliary.[11][12][13] This approach has been successfully applied to the synthesis of Levetiracetam.
Mechanism Insight: The asymmetric Strecker reaction involves the condensation of an aldehyde (propanal) with a chiral amine to form a chiral imine. The subsequent nucleophilic addition of cyanide occurs diastereoselectively, controlled by the stereocenter of the chiral auxiliary. Hydrolysis of the resulting α-aminonitrile yields the chiral α-amino acid, which can then be converted to Levetiracetam.
Experimental Protocol: Asymmetric Strecker Synthesis of (S)-2-Aminobutyric Acid
-
Reaction Setup: Prepare a solution of sodium cyanide and [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride (chiral auxiliary) in a mixture of methanol and water.
-
Imine Formation and Cyanide Addition: Add propanaldehyde to the solution at 25-30°C. The in-situ formed chiral imine undergoes diastereoselective addition of the cyanide ion.
-
Hydrolysis: The resulting diastereomerically pure 2-[2-(4-methoxyphenyl)-(S)-methylethyl-amino]-(S)-butyronitrile hydrochloride is hydrolyzed with 6 M aqueous hydrochloric acid to yield enantiomerically pure (S)-2-aminobutyric acid hydrochloride.
-
Conversion to Levetiracetam: The (S)-2-aminobutyric acid is then converted to Levetiracetam following the procedure described in section 3.1.
Green and Sustainable Synthetic Strategies
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for Levetiracetam synthesis.
Solvent-Free Condensation and Metal-Catalyzed Oxidation
An eco-friendly alternative involves a solvent-free condensation followed by a metal-catalyzed oxidation.[14][15][16] This approach minimizes the use of volatile organic solvents and avoids the generation of salt waste.
Key Steps: [14]
-
Solvent-Free Condensation: γ-Butyrolactone is condensed with (S)-2-aminobutanol at elevated temperatures (around 225°C) without a solvent to produce (S)-2-(2-hydroxybutyl)-pyrrolidin-5-one.
-
Metal-Catalyzed Oxidation: The resulting alcohol is then oxidized to the corresponding carboxylic acid, (S)-2-(2-oxopyrrolidin-1-yl)butyric acid, using a ruthenium catalyst (RuO₂) and an oxidant like sodium hypochlorite.
-
Amidation: The final step is the amidation of the carboxylic acid to yield Levetiracetam.
Workflow for Green Synthesis of Levetiracetam
Caption: Green synthesis via solvent-free condensation.
Biocatalytic Dynamic Kinetic Resolution
A highly sustainable approach combines a dynamic kinetic resolution with an enzymatic reaction.[17] This method allows for the theoretical conversion of 100% of a racemic starting material into the desired enantiomer.
Key Features: [17]
-
Enzymatic Resolution: A nitrile hydratase variant with high (S)-selectivity is used to hydrate racemic nitrile to (S)-(pyrrolidine-1-yl)butanamide.
-
In-situ Racemization: The unreacted (R)-nitrile is racemized in situ, allowing it to be converted to the (S)-amide by the enzyme.
-
Electrochemical Oxidation: The subsequent oxidation to Levetiracetam is achieved using a ligand-free ruthenium-catalyzed method with an electrochemically generated oxidant.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for Levetiracetam on an industrial scale is a multifactorial decision, balancing cost, efficiency, stereochemical control, and environmental impact.
| Synthetic Strategy | Starting Materials | Key Advantages | Key Disadvantages | Typical Overall Yield | Enantiomeric Purity |
| Racemic Synthesis & Resolution | Racemic 2-aminobutanol, Levulinic acid | Well-established, simpler chemistry | Inherently low yield (max 50%), waste generation of (R)-enantiomer, costly resolving agents | < 50% | High after resolution |
| Asymmetric Synthesis from Chiral Precursor | (S)-2-aminobutyric acid, (S)-2-aminobutanol | High stereochemical control, high yield, good atom economy | Cost of chiral starting material | ~40-45%[1] | >99.5% ee |
| Asymmetric Strecker Synthesis | Propanal, chiral amine auxiliary | Uses inexpensive starting materials, high diastereoselectivity | Requires a chiral auxiliary, multi-step process | Good | >99% ee |
| Green Synthesis (Solvent-Free) | γ-Butyrolactone, (S)-2-aminobutanol | Environmentally friendly, avoids hazardous solvents and salt waste | High reaction temperatures, use of metal catalyst | Good | High (dependent on starting material) |
| Biocatalytic Dynamic Kinetic Resolution | Racemic nitrile | Highly sustainable, theoretical 100% yield, mild reaction conditions | Requires specialized enzymes and equipment | High | High |
Conclusion and Future Perspectives
The synthesis of Levetiracetam enantiomers has evolved significantly, driven by the need for stereochemical purity and industrial efficiency. While classical resolution methods laid the groundwork, asymmetric synthesis from chiral precursors has become the dominant industrial strategy due to its superior efficiency and stereocontrol. The future of Levetiracetam synthesis lies in the continued development and implementation of green and biocatalytic methodologies. These approaches not only offer improved sustainability and atom economy but also have the potential to further reduce production costs. As the demand for this critical antiepileptic drug continues, the pursuit of more elegant, efficient, and environmentally responsible synthetic routes will remain a key focus for the pharmaceutical industry.
References
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The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst. Available at: [Link]
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Mylavarapu, R., Anand, R. V., Kondaiah, G. C. M., Reddy, L. A., Reddy, G. S., Roy, A., Bhattacharya, A., Mukkanti, K., & Bandichhor, R. (2010). An alternate synthesis of levetiracetam. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(10), 2125-2130. Available at: [Link]
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An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry, 52B(11), 1461-1465. Available at: [Link]
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Mujahid, M., & Arumugam, S. (2012). An alternate synthesis of enantiomerically pure levetiracetam (Keppra®). Tetrahedron: Asymmetry, 23(20-21), 1512-1515. Available at: [Link]
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Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. E3S Web of Conferences, 185, 03006. Available at: [Link]
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Pathy, D. K. S. Industrial process for preparation of Levetiracetam. myExperiment. Available at: [Link]
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Imahori, T., Omoto, K., Hirose, Y., & Takahata, H. (2008). Asymmetric synthesis of the antiepileptic drug levetiracetam. Heterocycles, 76(2), 1627-1632. Available at: [Link]
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The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Green Chemistry. Available at: [Link]
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Resolution of a Racemic Mixture. Science Learning Center. Available at: [Link]
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The Application of Nitrile Hydratases in Organic Synthesis. ResearchGate. Available at: [Link]
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Yamada, H., Shimizu, S., & Kobayashi, M. (2001). Hydratases involved in nitrile conversion: screening, characterization and application. The Chemical Record, 1(2), 152–161. Available at: [Link]
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Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to Levetiracetam's Effects on Neuronal Excitability and Synaptic Transmission
Abstract
Levetiracetam (LEV), a widely prescribed antiepileptic drug, exerts its primary therapeutic effects by modulating synaptic transmission. This guide provides a comprehensive technical overview of the core mechanisms underlying LEV's action, intended for researchers, scientists, and drug development professionals. We will delve into its molecular interaction with Synaptic Vesicle Protein 2A (SV2A), the consequential effects on neurotransmitter release, and its broader impact on neuronal excitability. This document synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols and quantitative data to support the described mechanisms.
Introduction: A Unique Mode of Action
Epilepsy is a neurological disorder characterized by recurrent seizures stemming from abnormal, hypersynchronous neuronal activity.[1] While many traditional antiepileptic drugs modulate voltage-gated ion channels or enhance GABAergic inhibition, Levetiracetam operates through a distinct mechanism.[2] Its primary molecular target is the Synaptic Vesicle Protein 2A (SV2A), a transmembrane protein found in synaptic vesicles.[3][4] This interaction does not directly block or activate neurotransmitter receptors but rather modulates the release of neurotransmitters, thereby reducing neuronal hyperexcitability.[2][5] This unique mode of action contributes to its broad therapeutic window and favorable side-effect profile.
The Core Mechanism: Levetiracetam's Interaction with SV2A
The cornerstone of Levetiracetam's activity is its specific and high-affinity binding to SV2A.[3][5] SV2A is a crucial component in the trafficking and function of synaptic vesicles, playing a key role in the regulation of neurotransmitter release.[6]
The LEV-SV2A Binding Dynamics
The binding of LEV to SV2A is a stereoselective interaction, with the (S)-enantiomer (Levetiracetam) exhibiting a much higher affinity than its (R)-enantiomer. Studies have demonstrated that SV2A is both necessary and sufficient for LEV binding.[3][7] The binding affinity (Kd) of Levetiracetam for human SV2A has been determined to be in the nanomolar to low micromolar range, indicating a strong and specific interaction.
| Parameter | Value | Source |
| Binding Affinity (Kd) for [3H]ucb 30889 to human SV2A | 53-75 nM | [8] |
| Equilibrium Dissociation Constant (Ki) of LEV for SV2A | ~8 µM (at 37°C) | [9] |
Table 1: Binding Affinity of Levetiracetam and its Analogs to SV2A. This table summarizes the reported binding affinities, highlighting the strong and specific interaction between Levetiracetam and its molecular target.
The interaction between LEV and SV2A is thought to occur within the lumen of the synaptic vesicle, suggesting that LEV must first enter the presynaptic terminal and then be taken up into recycling vesicles.[10] This activity-dependent entry could explain why LEV's effects are more pronounced in rapidly firing neurons, a hallmark of epileptic activity.[11]
Functional Consequences of LEV-SV2A Binding on Synaptic Vesicle Trafficking
Binding of LEV to SV2A appears to modulate the protein's function in the synaptic vesicle cycle. SV2A is known to interact with synaptotagmin-1, the primary calcium sensor for fast, synchronous neurotransmitter release.[12][13] This interaction is crucial for the proper trafficking and localization of synaptotagmin-1 to synaptic vesicles.[13] While LEV does not appear to directly disrupt the SV2A-synaptotagmin-1 interaction, it is hypothesized to modulate the overall function of this complex, leading to a reduction in the probability of neurotransmitter release.[3][11]
Figure 1: Levetiracetam's interaction with the SV2A-Synaptotagmin-1 complex. This diagram illustrates the binding of Levetiracetam to SV2A on the synaptic vesicle, which influences the interaction with Synaptotagmin-1 and subsequently modulates calcium-triggered neurotransmitter release.
Impact on Synaptic Transmission and Neuronal Excitability
The modulation of SV2A function by Levetiracetam culminates in a reduction of synaptic transmission, which is the primary mechanism for its anticonvulsant effect. This effect is observed in both excitatory and inhibitory synapses, although the net result is a dampening of hyperexcitability.
Reduction of Excitatory and Inhibitory Postsynaptic Currents
Electrophysiological studies have consistently demonstrated that LEV reduces the amplitude of both excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).[11][14] This effect is typically use-dependent, becoming more pronounced with higher frequencies of neuronal firing.[11]
| Parameter | Levetiracetam Concentration | Effect | Source |
| Evoked EPSC Amplitude | 100 µM | ~80% inhibition in dentate gyrus granule cells | [14] |
| Miniature EPSC Frequency | 100 µM | Decreased | [14] |
| Miniature EPSC Amplitude | 100 µM | No change | [14] |
| IPSC Amplitude | Varies | Reduced in a frequency-dependent manner | [11] |
Table 2: Effects of Levetiracetam on Synaptic Currents. This table provides a quantitative summary of Levetiracetam's inhibitory effects on both excitatory and inhibitory postsynaptic currents.
The decrease in mEPSC frequency without a change in amplitude strongly suggests a presynaptic mechanism of action, consistent with a reduction in the probability of neurotransmitter release.[14]
Modulation of Presynaptic Calcium Channels
While the primary target of LEV is SV2A, there is evidence suggesting that it can also modulate the function of presynaptic voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels.[7][15] Inhibition of these channels would lead to a reduction in calcium influx into the presynaptic terminal upon arrival of an action potential, thereby decreasing neurotransmitter release.
| Calcium Channel Type | Levetiracetam Concentration | Effect | Source |
| N-type | up to 200 µM | Selective inhibition (~37% maximal effect) | [7] |
| P/Q-type | 100 µM | Partial reduction | [16] |
| L-type | 100 µM | Inhibition in epileptic neurons | [16] |
| Ryanodine Receptor-mediated Ca2+ release | 33 µM | 61% decrease in peak [Ca2+]i | [17] |
| IP3 Receptor-mediated Ca2+ release | 100 µM | 74% decrease in peak [Ca2+]i | [17] |
Table 3: Levetiracetam's Effects on Presynaptic Calcium Dynamics. This table summarizes the modulatory effects of Levetiracetam on various types of presynaptic calcium channels and intracellular calcium release, which contribute to the reduction in neurotransmitter release.
Figure 2: Levetiracetam's modulation of presynaptic calcium channels. This diagram illustrates how Levetiracetam can reduce neurotransmitter release by inhibiting voltage-gated calcium channels and calcium release from internal stores.
Experimental Protocols for Investigating Levetiracetam's Effects
To provide a practical framework for researchers, this section details key experimental methodologies used to elucidate the mechanisms of Levetiracetam.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for studying the effects of LEV on synaptic currents and neuronal excitability.
Objective: To record excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents from cultured neurons or brain slices in the presence and absence of Levetiracetam.
Methodology:
-
Cell/Slice Preparation:
-
Recording Setup:
-
Place the coverslip or slice in a recording chamber on the stage of an upright microscope.
-
Continuously perfuse with artificial cerebrospinal fluid (aCSF) at a rate of 1-2 mL/min.[15]
-
-
Pipette Preparation:
-
Pull glass micropipettes to a resistance of 3-7 MΩ.[20]
-
Fill the pipette with an internal solution appropriate for recording either EPSCs (Cs-based solution) or IPSCs (high Cl- solution).
-
-
Establishing a Whole-Cell Recording:
-
Approach a neuron under visual guidance and apply gentle positive pressure.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Record baseline synaptic activity (spontaneous or evoked).
-
To evoke synaptic currents, place a stimulating electrode near the recorded neuron.
-
Bath apply Levetiracetam at desired concentrations (e.g., 10-100 µM) and record the changes in synaptic currents.
-
Analyze the amplitude, frequency, and kinetics of the recorded currents.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.
Objective: To determine the effect of Levetiracetam on the extracellular concentrations of neurotransmitters like glutamate and GABA in specific brain regions.
Methodology:
-
Probe Implantation:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the brain region of interest (e.g., hippocampus).[20]
-
-
Perfusion and Sampling:
-
Drug Administration:
-
Administer Levetiracetam systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[20]
-
Immunofluorescence Staining
This method is used to visualize the localization and expression of proteins of interest, such as SV2A and synaptotagmin.
Objective: To examine the effect of Levetiracetam on the synaptic localization of SV2A and synaptotagmin-1.
Methodology:
-
Cell Culture and Treatment:
-
Culture neurons on coverslips and treat with Levetiracetam for the desired duration.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).
-
Incubate with primary antibodies against SV2A and synaptotagmin-1.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity and co-localization of the target proteins in presynaptic terminals.
-
Conclusion and Future Directions
Levetiracetam's unique mechanism of action, centered on its interaction with SV2A, provides a powerful tool for managing epilepsy. This guide has outlined the core principles of its function, from the molecular binding event to the resulting modulation of synaptic transmission and neuronal excitability. The provided experimental protocols offer a foundation for further research into the nuanced effects of this important therapeutic agent.
Future research should continue to explore the precise molecular consequences of the LEV-SV2A interaction, particularly its influence on the intricate machinery of synaptic vesicle cycling. Advanced imaging techniques, such as super-resolution microscopy and in vivo calcium imaging, will be instrumental in dissecting these processes with greater detail. A deeper understanding of how Levetiracetam selectively targets hyperexcitable neuronal networks will undoubtedly pave the way for the development of even more effective and targeted antiepileptic therapies.
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An In-depth Technical Guide to In Vivo Models for Studying Levetiracetam's Anticonvulsant Effects
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary in vivo models utilized to investigate the anticonvulsant properties of Levetiracetam. We will delve into the foundational principles of each model, provide detailed experimental protocols, and discuss the scientific rationale behind their application in the study of this unique antiepileptic drug.
Introduction: Levetiracetam's Distinctive Mechanism of Action
Levetiracetam stands apart from traditional antiepileptic drugs (AEDs) due to its novel mechanism of action.[1] Its primary target is the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the membrane of presynaptic vesicles.[1][2] By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[1][3] This unique mode of action necessitates the use of specific and relevant in vivo models to fully elucidate its anticonvulsant profile.
The SV2A-Mediated Pathway: A Visual Representation
The following diagram illustrates the proposed mechanism of Levetiracetam's interaction with SV2A at the presynaptic terminal, leading to a modulation of neurotransmitter release.
Caption: Levetiracetam's binding to SV2A modulates neurotransmitter release.
Acute Seizure Models: Probing Immediate Anticonvulsant Activity
Acute seizure models are indispensable for the initial screening and characterization of potential AEDs. They are designed to induce a single, predictable seizure, allowing for the rapid assessment of a compound's ability to prevent or terminate seizure activity.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used model for generalized tonic-clonic seizures.[4][5][6] It assesses a drug's ability to prevent the spread of seizures when neuronal circuits are maximally activated.[6]
Causality of Experimental Choice: The MES model is particularly useful for identifying compounds that are effective against generalized tonic-clonic seizures. While Levetiracetam is notably inactive in this model, this finding itself is significant as it distinguishes its profile from many classic AEDs and points towards its more selective mechanism of action.[7]
Experimental Protocol:
-
Animal Preparation: Adult male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley) are used.[6]
-
Drug Administration: Levetiracetam or vehicle is administered via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the seizure induction to allow for optimal drug absorption and distribution.
-
Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by a drop of saline to ensure good electrical contact.[6] Corneal electrodes are then placed on the eyes.
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats for 0.2 seconds) is delivered.[6]
-
Behavioral Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[4][6] The presence or absence of this phase is recorded.
6-Hz Psychomotor Seizure Model
The 6-Hz model is considered a model of partial or focal seizures and is particularly relevant for identifying AEDs effective against therapy-resistant seizures.[8][9]
Causality of Experimental Choice: This model is uniquely sensitive to Levetiracetam, making it a cornerstone for studying its anticonvulsant effects.[8][10] The efficacy of Levetiracetam in the 6-Hz model, especially at higher stimulus intensities (e.g., 44 mA), suggests its potential utility in treating pharmacoresistant partial seizures.[9][10][11]
Experimental Protocol:
-
Animal Preparation: Adult male mice (e.g., ICR-CD1) are typically used.[12]
-
Drug Administration: Levetiracetam or vehicle is administered at a specific time point before seizure induction.
-
Anesthesia and Electrode Placement: A topical ocular anesthetic (e.g., 0.5% tetracaine) is applied to the corneas approximately 15 minutes before stimulation.[13] Saline is used to wet the corneal electrodes.[13]
-
Seizure Induction: A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes for 3 seconds. The current intensity can be varied (e.g., 22 mA, 32 mA, or 44 mA) to assess efficacy against different seizure severities.[12]
-
Behavioral Observation: Animals are observed for the presence of seizure activity, characterized by a "stunned" posture, forelimb clonus, jaw clonus, and Straub-tail.[12] Protection is defined as the absence of these seizure behaviors.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to induce myoclonic and clonic seizures and is considered a model of generalized absence seizures.[14] PTZ is a GABA-A receptor antagonist.[15]
Causality of Experimental Choice: This model helps to characterize the spectrum of activity of an AED. Levetiracetam's lack of robust efficacy in the acute PTZ test further highlights its distinct pharmacological profile compared to benzodiazepines and other GABAergic drugs.[7]
Experimental Protocol:
-
Animal Preparation: Mice or rats are used.
-
Drug Administration: The test compound or vehicle is administered prior to PTZ injection.
-
Seizure Induction: A convulsant dose of PTZ (e.g., 50 mg/kg followed by 30 mg/kg 30 minutes later in rats) is administered subcutaneously or intraperitoneally.[16][17]
-
Behavioral Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (jerking of the limbs and body) and tonic seizures. The latency to the first seizure and the seizure severity are recorded.
Table 1: Comparative Efficacy of Levetiracetam in Acute Seizure Models
| Model | Species | Stimulus/Agent | ED₅₀ (mg/kg, i.p.) | Reference(s) |
| MES | Mouse | 50 mA | > 540 | [7] |
| 6-Hz | Mouse | 32 mA | 9.7 | [10] |
| 6-Hz | Mouse | 44 mA | > 500 | [10] |
| PTZ (acute) | Mouse | - | > 540 | [7] |
Chronic Epilepsy Models: Simulating Long-Term Disease States
Chronic models are crucial for understanding how a drug affects the development and progression of epilepsy (epileptogenesis) and for evaluating its efficacy against spontaneous recurrent seizures.
Kindling Model
Kindling is a phenomenon where repeated application of an initially sub-convulsive electrical or chemical stimulus leads to the progressive intensification of seizure activity, eventually resulting in generalized seizures.[18][19] This model mimics aspects of temporal lobe epilepsy.[20]
Causality of Experimental Choice: The kindling model is highly valuable for assessing a drug's potential to prevent the development of epilepsy (antiepileptogenic effects) and to suppress seizures in a brain that has been rendered epileptic. Levetiracetam demonstrates potent anticonvulsant effects in kindled animals, with significantly lower ED₅₀ values compared to acute models, indicating its efficacy in a chronically epileptic state.[7]
Experimental Protocol (Amygdala Kindling in Rats):
-
Electrode Implantation: Rats undergo stereotaxic surgery to implant a bipolar stimulating and recording electrode in the basolateral amygdala.
-
Recovery: Animals are allowed to recover for at least one week post-surgery.
-
Afterdischarge Threshold (ADT) Determination: The initial ADT, the lowest current intensity required to elicit an afterdischarge (electrographic seizure), is determined.
-
Kindling Stimulations: Animals receive daily or twice-daily electrical stimulations at or slightly above their ADT.
-
Behavioral Scoring: Seizure severity is scored after each stimulation using the Racine scale.[21]
-
Fully Kindled State: Animals are considered fully kindled when they consistently exhibit Stage 5 seizures (rearing and falling).[21]
-
Drug Testing: Once fully kindled, Levetiracetam or vehicle is administered, and its effect on seizure severity and afterdischarge duration is assessed.
Racine Scale for Seizure Scoring:
-
Stage 1: Mouth and facial movements.[21]
-
Stage 2: Head nodding.[21]
-
Stage 3: Forelimb clonus.[21]
-
Stage 4: Rearing.[21]
-
Stage 5: Rearing and falling (loss of postural control).[21]
Caption: Workflow for the electrical kindling model of epilepsy.
Pilocarpine-Induced Status Epilepticus Model
This model involves the systemic administration of the cholinergic agonist pilocarpine to induce prolonged seizures (status epilepticus), which is followed by a latent period and the subsequent development of spontaneous recurrent seizures.[22] This model is widely used to study temporal lobe epilepsy.[22]
Causality of Experimental Choice: This model is excellent for studying the neurobiological changes that occur following status epilepticus and for evaluating a drug's ability to modify these processes and prevent the emergence of chronic epilepsy. Levetiracetam has been shown to be effective in terminating pilocarpine-induced status epilepticus and can improve survival rates in this model.[23][24]
Experimental Protocol (Mice):
-
Pre-treatment: To reduce peripheral cholinergic effects, mice are pre-treated with a peripheral muscarinic receptor antagonist (e.g., scopolamine methyl nitrate).
-
Pilocarpine Administration: Pilocarpine hydrochloride is administered intraperitoneally (e.g., 300 mg/kg).[25]
-
Status Epilepticus (SE) Induction: Animals are monitored for the onset of continuous seizure activity, typically scored using the Racine scale.[21]
-
SE Termination: After a defined period of SE (e.g., 1-3 hours), a drug such as diazepam or, as a refinement, Levetiracetam (e.g., a single dose) is administered to terminate the seizures.[22][23]
-
Monitoring: Animals are monitored for recovery and the subsequent development of spontaneous recurrent seizures, often using video-EEG recordings.[22]
Genetic Models of Epilepsy: Investigating Disease-Modifying Potential
Genetic models, where specific genes associated with human epilepsy syndromes are manipulated, are invaluable for understanding the underlying pathophysiology and for testing targeted therapies.
Dravet Syndrome (SCN1A) Mouse Model
Dravet syndrome is a severe infantile-onset epilepsy syndrome most commonly caused by mutations in the SCN1A gene, which encodes a voltage-gated sodium channel subunit.[26] Mouse models with heterozygous deletion of Scn1a replicate many features of the human condition, including spontaneous seizures and hyperthermia-induced seizures.[26]
Causality of Experimental Choice: This model is essential for testing the efficacy of AEDs in a specific genetic context. Levetiracetam has shown some efficacy in a mouse model of Dravet syndrome, particularly at higher doses, by increasing the temperature threshold for hyperthermia-induced seizures.[27] This provides a rationale for its investigation in this patient population.
Experimental Protocol (Hyperthermia-Induced Seizure):
-
Animal Model: Heterozygous Scn1a knockout mice (e.g., Scn1aA1783V/WT) are used.[27]
-
Drug Administration: Levetiracetam (e.g., 100 mg/kg or 500 mg/kg) or vehicle is administered.[27]
-
Hyperthermia Induction: The core body temperature of the mice is gradually increased using a heat lamp or other controlled heat source.
-
Seizure Threshold Determination: The body temperature at which the first seizure (typically a generalized tonic-clonic seizure) occurs is recorded.
-
Endpoint: A significant increase in the seizure temperature threshold in the Levetiracetam-treated group compared to the vehicle group indicates efficacy.
Behavioral Assessment in Rodent Seizure Models
Beyond the primary measure of seizure suppression, a comprehensive evaluation of an AED's effects includes monitoring for potential behavioral side effects.
Commonly Assessed Behaviors:
-
Motor Function: The rotarod test is frequently used to assess motor coordination and balance. A drug's potential to cause motor impairment is a critical aspect of its safety profile.
-
General Activity: Open-field tests can be used to measure locomotor activity, exploration, and anxiety-like behaviors.
-
Cognitive Function: Various maze-based tasks (e.g., Morris water maze, Y-maze) can be employed to assess learning and memory, which can be affected by both epilepsy and some AEDs.
Conclusion
The selection of an appropriate in vivo model is paramount for the preclinical evaluation of anticonvulsant drugs. The unique pharmacological profile of Levetiracetam, characterized by its selective action in models of chronic epilepsy and partial seizures, underscores the importance of a multi-model approach. The 6-Hz and kindling models have been particularly instrumental in revealing its efficacy, while its inactivity in the MES and acute PTZ models has helped to differentiate its mechanism from traditional AEDs. The continued use and refinement of these models, alongside the development of more sophisticated genetic models, will be crucial for the discovery of novel antiepileptic therapies and for furthering our understanding of the complex neurobiology of epilepsy.
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An In-depth Technical Guide to the Solubility and Stability of (2R)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-2-(2-oxopyrrolidin-1-yl)butanamide, widely known as Levetiracetam, is a second-generation anti-epileptic drug (AED) utilized in the management of various seizure types.[1] Its chemical structure, featuring a pyrrolidinone ring, is distinct from other AEDs.[2] For drug development professionals, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Solubility and stability are critical attributes that influence bioavailability, formulation design, manufacturing processes, and storage conditions. This guide provides a comprehensive overview of the methodologies and scientific rationale for conducting robust solubility and stability studies on Levetiracetam, grounded in established principles and regulatory expectations.
Physicochemical Properties
A foundational understanding of Levetiracetam's intrinsic properties is essential for designing meaningful solubility and stability experiments. These properties dictate its behavior in various environments.
Levetiracetam is a white to off-white crystalline powder.[2][3] A key characteristic is the absence of polymorphism, which simplifies solid-state characterization and ensures consistent dissolution behavior.[3] It is the (S)-enantiomer of etiracetam.[3]
Table 1: Key Physicochemical Properties of Levetiracetam
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₂ | [4] |
| Molecular Weight | 170.21 g/mol | [2] |
| Melting Point | 114-116 °C | [5] |
| pKa (Predicted) | 15.74 ± 0.50 | [5] |
| LogP (Predicted) | -0.3 to 0.96 | [5] |
| Water Solubility | Very soluble (1040 mg/mL) | [2] |
| Appearance | White to off-white crystalline powder | [3] |
The high water solubility of Levetiracetam is a significant advantage for formulation, particularly for oral and injectable dosage forms.[2][3] Its predicted pKa suggests it is a very weak acid, remaining neutral over the physiological pH range, which simplifies pH-dependent solubility assessments.
Solubility Studies
Solubility determines the rate and extent of drug absorption and is a critical parameter for formulation development. The objective is to quantify the equilibrium concentration of Levetiracetam in various solvent systems.
Causality Behind Experimental Choices
-
Aqueous Media (pH-buffered): Although Levetiracetam is neutral, confirming its high solubility across the physiological pH range (e.g., pH 1.2, 4.5, 6.8) is a regulatory expectation and confirms that absorption will not be limited by pH changes in the gastrointestinal tract.
-
Organic and Co-solvents: Solvents like ethanol, propylene glycol, and polyethylene glycol are common in liquid formulations.[4] Determining solubility in these helps establish the feasibility of liquid dosage forms and provides data for creating effective co-solvent systems.[6]
-
Biorelevant Media: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) contain salts and enzymes that can influence solubility. Studies in these media provide a more accurate prediction of in vivo dissolution.
Experimental Protocol: Equilibrium Shake-Flask Method
This is the gold-standard method for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of Levetiracetam powder to a series of glass vials, each containing a known volume of the desired solvent (e.g., purified water, pH 1.2 HCl buffer, PBS pH 7.2, ethanol).[4] The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining suspended particles, filter the aliquot through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE).
-
Quantification: Dilute the filtered supernatant to an appropriate concentration and analyze it using a validated analytical method, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of dissolved Levetiracetam.
-
Confirmation of Equilibrium: To ensure trustworthiness, the protocol should be self-validating. This can be achieved by sampling at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are consistent.
Data Presentation
Solubility data should be presented clearly for easy interpretation.
Table 2: Example Solubility Data for Levetiracetam
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | ~1040[2] |
| PBS (pH 7.2) | 25 | ~10[4] |
| Ethanol | 25 | ~16.7 - 165[2][4] |
| Methanol | 25 | ~536[2] |
| Acetonitrile | 25 | ~57[2] |
| DMSO | 25 | ~20[4] |
| Cyclohexane | 25 | Lowest[6] |
Note: The solubility values can vary between sources, highlighting the importance of experimental determination. Levetiracetam shows the highest solubility in polar solvents like methanol and is lowest in non-polar solvents like cyclohexane.[6]
Stability Studies
Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7] These studies are crucial for determining re-test periods and recommended storage conditions.[7]
Overall Workflow for Stability Assessment
The process follows a logical progression from understanding potential degradation pathways to confirming stability under long-term storage conditions.
Caption: Workflow for Levetiracetam Stability Assessment.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability testing.[8] They involve subjecting the API to stress conditions more severe than accelerated testing to identify likely degradation products and establish the intrinsic stability of the molecule.[8][9] This is essential for developing and validating a stability-indicating analytical method—a method that can accurately measure the active ingredient without interference from any degradants.[1][10]
Causality Behind Stress Conditions:
-
Acid/Base Hydrolysis: The lactam (cyclic amide) ring in the pyrrolidinone structure is susceptible to hydrolysis under acidic and basic conditions.[11][12] This is often the primary degradation pathway for such molecules.
-
Oxidation: Exposing the drug to an oxidizing agent (e.g., hydrogen peroxide) tests its susceptibility to oxidative degradation.
-
Photodegradation: This evaluates the drug's stability when exposed to UV and visible light, as mandated by ICH Q1B guidelines.[13]
-
Thermal Degradation: High-temperature testing assesses the stability of the solid drug and can reveal thermally labile points in the molecule.
Experimental Protocol: Forced Degradation
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of Levetiracetam in various stress media. A typical starting concentration is 1 mg/mL.
-
Acidic: 0.1 M HCl, reflux for 2 hours.[11]
-
Alkaline: 0.1 M NaOH, incubate at room temperature for 24 hours or reflux for 2 hours for more significant degradation.[11] Studies show Levetiracetam is particularly sensitive to alkali conditions.[10]
-
Oxidative: 3-30% H₂O₂, store at room temperature for a set period.
-
Neutral Hydrolysis: Reflux in water.
-
Photolytic: Expose the drug solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Thermal (Solid State): Expose the solid powder to dry heat (e.g., 105°C) for a specified duration.
-
-
Reaction Quenching: At designated time points, withdraw samples. For acid and base hydrolysis, neutralize the solution to prevent further degradation before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method. The use of a Photo Diode Array (PDA) detector is highly recommended as it can help in assessing peak purity and detecting the emergence of new peaks corresponding to degradation products.[14]
Primary Degradation Pathway
For Levetiracetam, the most anticipated degradation pathway is the hydrolysis of the lactam ring, which opens to form (2R)-4-amino-2-ethyl-4-oxobutanoic acid.
Caption: Hydrolytic Degradation of Levetiracetam.
Stability-Indicating Analytical Method
A validated stability-indicating method is a regulatory requirement.[15] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique.
Key Attributes of a Self-Validating Method:
-
Specificity: The method must be able to resolve the Levetiracetam peak from all potential degradation products and any excipients.[10] This is confirmed during forced degradation studies where the chromatograms of stressed samples should show distinct peaks for the parent drug and its degradants.[10]
-
Accuracy & Precision: The method must provide accurate and repeatable results, demonstrated through recovery studies and replicate injections.[10]
-
Linearity: The detector response must be linear over a defined concentration range.[9]
Table 3: Example Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Observations |
| Acid Hydrolysis | 0.1 M HCl | 2h reflux | >70%[11] | Major degradation peak observed. |
| Alkaline Hydrolysis | 0.1 M NaOH | 2h reflux | >70%[11] | Significant degradation, often faster than acid. |
| Oxidative | 30% H₂O₂ | 24h | Moderate | Degradation observed. |
| Photolytic | ICH Q1B | - | Minimal | Generally stable to light. |
| Thermal (Solid) | 105 °C | 48h | Minimal | Generally stable to heat. |
Formal Stability Studies
Following the insights gained from forced degradation, formal stability studies are conducted according to ICH Q1A(R2) guidelines.[13][16]
-
Long-Term Stability: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7] Testing is performed at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) to establish the re-test period.[15]
-
Accelerated Stability: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[15] These studies help to predict the shelf life in a shorter timeframe and evaluate the effect of short-term excursions outside the label storage conditions.[17]
Conclusion
A systematic and scientifically-driven approach to studying the solubility and stability of this compound is indispensable for successful drug development. Levetiracetam's high aqueous solubility simplifies many formulation challenges. Its primary stability concern is the potential for hydrolytic degradation of the lactam ring, particularly under alkaline conditions. By employing robust protocols for solubility determination and executing comprehensive forced degradation and formal stability studies, researchers can generate the critical data needed to develop safe, effective, and stable Levetiracetam drug products. The methodologies and insights presented in this guide provide a framework for these essential investigations.
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An In-depth Technical Guide on Levetiracetam's Impact on GABAergic and Glutamatergic Systems
Abstract
Levetiracetam (LEV) is a widely prescribed antiepileptic drug (AED) with a unique mechanism of action that distinguishes it from classical AEDs.[1][2] This guide provides a comprehensive technical overview of the molecular and systemic impacts of Levetiracetam, with a core focus on its modulatory effects on the principal inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmitter systems in the central nervous system. We will delve into its primary binding target, the synaptic vesicle protein 2A (SV2A), and explore the downstream consequences of this interaction on neurotransmitter release, calcium homeostasis, and overall synaptic function.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Levetiracetam's neuropharmacology.
Introduction: The Balance of Excitation and Inhibition in Neuronal Networks
The sophisticated functionality of the central nervous system is contingent upon a delicate equilibrium between excitatory and inhibitory signals. Glutamate, the primary excitatory neurotransmitter, and gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter, are the key players in maintaining this balance. Disruptions in this equilibrium, often leading to excessive neuronal excitation, are a hallmark of epileptic seizures.[3]
-
Glutamatergic System: Responsible for fast synaptic transmission, learning, and memory. Glutamate activates ionotropic receptors (AMPA, NMDA, and kainate) leading to neuronal depolarization.
-
GABAergic System: Mediates synaptic inhibition by activating GABA-A receptors, which are ligand-gated chloride ion channels. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.
Levetiracetam's therapeutic efficacy is largely attributed to its ability to restore this balance by modulating neurotransmitter release at the presynaptic terminal, a mechanism distinct from many other antiepileptic drugs that directly target voltage-gated ion channels or neurotransmitter receptors.[1][2]
The Primary Molecular Target: Synaptic Vesicle Protein 2A (SV2A)
The cornerstone of Levetiracetam's mechanism of action is its specific and high-affinity binding to the synaptic vesicle protein 2A (SV2A).[4][6][7]
-
SV2A Function: SV2A is a transmembrane glycoprotein found in the vesicles of nearly all synaptic terminals, playing a crucial role in the synaptic vesicle cycle, including both exocytosis and endocytosis.[3][8] It is believed to be involved in the priming of synaptic vesicles, making them ready for fusion and neurotransmitter release.[3] SV2A also interacts with synaptotagmin, the primary calcium sensor for neurotransmitter release.[9] The essential role of SV2A is underscored by the fact that knockout mice lacking this protein develop severe seizures and die within three weeks.[3]
-
Levetiracetam's Interaction with SV2A: Levetiracetam binds to SV2A, modulating its function.[4] The precise downstream effect of this binding is still under investigation, with theories suggesting it may stabilize SV2A in a particular conformation or inhibit its role in vesicle priming.[3] This interaction ultimately leads to a decrease in neurotransmitter release, particularly during periods of high neuronal activity, without affecting normal synaptic transmission.[10] This selective action on hyperexcitable states likely contributes to its favorable side-effect profile.[7]
Figure 1: Levetiracetam's primary interaction with SV2A at the presynaptic terminal, leading to modulated neurotransmitter release.
Impact on the Glutamatergic System
Levetiracetam exerts a significant inhibitory effect on the glutamatergic system, primarily through a presynaptic mechanism.
Reduction of Glutamate Release
By modulating SV2A, Levetiracetam leads to a decrease in the release of glutamate from presynaptic terminals.[10][11] This has been demonstrated in various experimental models, including the inhibition of K+-evoked glutamate release.[3] Electrophysiological studies have shown that Levetiracetam reduces the frequency of miniature excitatory postsynaptic currents (mEPSCs) without altering their amplitude, which is a classic indicator of a presynaptic site of action.[12]
Modulation of Presynaptic Calcium Channels
A key mechanism contributing to the reduction in glutamate release is Levetiracetam's effect on presynaptic voltage-gated calcium channels.[3]
-
Inhibition of N-type and P/Q-type Calcium Channels: Studies have shown that Levetiracetam can inhibit high-voltage activated (HVA) calcium channels, particularly the N-type and P/Q-type.[2][3][13] This inhibition reduces the influx of calcium into the presynaptic terminal upon depolarization, which is a critical trigger for synaptic vesicle fusion and neurotransmitter release. The inhibitory effect on P/Q-type channels has been specifically implicated in the reduction of glutamate release in the dentate gyrus of the hippocampus.[2][12][13] It has been proposed that Levetiracetam inhibits these channels through an intracellular pathway.[14]
-
Inhibition of Calcium-Induced Calcium Release (CICR): Levetiracetam has also been shown to inhibit calcium release from intracellular stores, such as the endoplasmic reticulum, through both ryanodine and IP3 receptors.[3][15][16] This further contributes to the overall reduction in intracellular calcium availability for neurotransmitter release.
| Effect of Levetiracetam on Glutamatergic Transmission | Mechanism | Experimental Evidence |
| Reduced Glutamate Release | Modulation of SV2A function, leading to decreased vesicle priming and exocytosis. | Decreased frequency of mEPSCs[12]; Inhibition of K+-evoked glutamate release.[3] |
| Inhibition of Presynaptic Ca²⁺ Influx | Direct or indirect inhibition of N-type and P/Q-type voltage-gated calcium channels.[2][3] | Blockade of Levetiracetam's effect by specific P/Q-type channel blockers.[12] |
| Inhibition of Intracellular Ca²⁺ Release | Inhibition of ryanodine and IP3 receptors.[3][16] | Diminished caffeine-induced calcium transients in cultured hippocampal neurons.[16] |
Impact on the GABAergic System
Levetiracetam's influence on the GABAergic system is more nuanced and appears to be largely indirect, contrasting with benzodiazepines and barbiturates which directly enhance GABA-A receptor function.[7][16]
Indirect Modulation of GABAergic Transmission
While Levetiracetam does not bind directly to GABA receptors, it has been shown to oppose the action of negative allosteric modulators of GABA-A receptors.[3][7] This suggests that Levetiracetam can help preserve or restore inhibitory tone in the presence of substances that would otherwise diminish it.
The Role of Zinc in GABAergic Modulation
An intriguing aspect of Levetiracetam's action involves its interaction with zinc (Zn2+), an endogenous modulator of neuronal excitability.[1]
-
Zinc's Effect on Presynaptic GABA-A Receptors: Zinc can suppress GABA-A receptor-mediated presynaptic inhibition at certain synapses, such as the mossy fiber-CA3 synapse in the hippocampus.[1]
-
Levetiracetam's Counteraction of Zinc: Levetiracetam has been shown to reverse this zinc-induced suppression of presynaptic inhibition.[1][2] By doing so, Levetiracetam effectively restores the inhibitory influence of GABA on glutamatergic terminals, leading to a presynaptic decrease in glutamate release.[1]
Effects on GABA Metabolism and Release
Some studies suggest that Levetiracetam can influence GABA metabolism and release. For instance, it has been observed to modulate glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis, and increase GABA transaminase (GABA-T), an enzyme involved in GABA degradation.[3] Furthermore, under certain experimental conditions, Levetiracetam has been shown to reduce the release of GABA.[3][8] The net effect of these actions on overall inhibitory tone is complex and likely context-dependent.
Figure 2: Levetiracetam's indirect modulation of glutamatergic release via its counteraction of zinc's effect on presynaptic GABA-A receptors.
Experimental Protocols for Investigating Levetiracetam's Effects
The elucidation of Levetiracetam's mechanism of action has been heavily reliant on a variety of sophisticated experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is instrumental in studying the effects of Levetiracetam on synaptic transmission at the single-cell level.
Objective: To measure excitatory postsynaptic currents (EPSCs) and determine the pre- or postsynaptic locus of drug action.
Step-by-Step Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from a rodent model.
-
Cell Identification: Identify a target neuron (e.g., a dentate gyrus granule cell or a CA1 pyramidal neuron) under a microscope with differential interference contrast optics.
-
Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal ("giga-seal") with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, allowing for electrical access to the cell's interior.
-
Voltage-Clamp Recording: Clamp the neuron's membrane potential at a specific holding potential (e.g., -70 mV) to record synaptic currents.
-
Stimulation: Electrically stimulate afferent fibers (e.g., the perforant path) to evoke EPSCs.
-
Data Acquisition: Record baseline EPSCs.
-
Drug Application: Perfuse the brain slice with a solution containing Levetiracetam (e.g., 100 µM).
-
Post-Drug Recording: Record EPSCs in the presence of Levetiracetam.
-
Analysis: Analyze changes in the amplitude of evoked EPSCs, the paired-pulse ratio, and the frequency and amplitude of miniature EPSCs (mEPSCs) to distinguish between presynaptic and postsynaptic effects. A change in mEPSC frequency suggests a presynaptic effect, while a change in amplitude points to a postsynaptic effect.[12]
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular space of the brain of a living animal.
Objective: To quantify the effect of Levetiracetam on the release of glutamate and GABA in specific brain regions.
Step-by-Step Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., the hippocampus) of an anesthetized animal.
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Diffusion: Neurotransmitters from the extracellular fluid diffuse across the semi-permeable membrane at the tip of the probe and into the aCSF.
-
Sample Collection: Collect the outgoing aCSF (the dialysate) in timed fractions.
-
Baseline Measurement: Collect several baseline samples to establish the basal neurotransmitter levels.
-
Drug Administration: Administer Levetiracetam to the animal (e.g., via intraperitoneal injection).
-
Post-Drug Sampling: Continue to collect dialysate samples to measure changes in neurotransmitter concentrations over time.
-
Analysis: Analyze the dialysate samples using high-performance liquid chromatography (HPLC) to quantify the concentrations of glutamate and GABA.
Figure 3: A simplified workflow of two key experimental techniques used to study the effects of Levetiracetam.
Conclusion
Levetiracetam's mechanism of action is a paradigm of targeted presynaptic modulation. Its primary interaction with SV2A initiates a cascade of events that culminates in a state-dependent reduction of neurotransmitter release, predominantly affecting the glutamatergic system. This is achieved through a combination of modulating synaptic vesicle priming and inhibiting presynaptic calcium channels. While its effects on the GABAergic system are less direct, they contribute to a fine-tuning of synaptic inhibition, particularly through the counteraction of endogenous negative modulators like zinc. This multifaceted mechanism, which selectively dampens neuronal hyperexcitability, underpins Levetiracetam's broad-spectrum antiepileptic efficacy and favorable tolerability profile. Further research into the precise molecular consequences of the Levetiracetam-SV2A interaction will continue to illuminate novel therapeutic avenues for epilepsy and other neurological disorders characterized by synaptic dysregulation.
References
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Guzmán, Y. F., et al. (2021). Levetiracetam Mechanisms of Action: From Molecules to Systems. International Journal of Molecular Sciences, 22(15), 8295. [Link]
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Wakita, M., et al. (2012). Inhibition of Excitatory Synaptic Transmission in Hippocampal Neurons by Levetiracetam Involves Zn2+-Dependent GABA Type A Receptor–Mediated Presynaptic Modulation. Journal of Pharmacology and Experimental Therapeutics, 340(1), 139-147. [Link]
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Lee, C.-Y., et al. (2010). Levetiracetam inhibits glutamate transmission through presynaptic P/Q-type calcium channels on the granule cells of the dentate gyrus. British Journal of Pharmacology, 159(8), 1723–1732. [Link]
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Surges, R., et al. (2012). Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. Frontiers in Pharmacology, 3, 174. [Link]
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LibreTexts. (2024). Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein. Medicine LibreTexts. [Link]
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Patsnap. (2024). What is the mechanism of Levetiracetam? Patsnap Synapse. [Link]
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ResearchGate. (n.d.). Levetiracetam inhibits glutamate transmission through presynaptic P/Q-type calcium channels on the granule cells of the dentate gyrus. [Link]
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Nowack, A., et al. (2011). Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A. PLoS ONE, 6(12), e29560. [Link]
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Malloy, J. L., et al. (2018). The Effects of Levetiracetam on Glutamatergic Synaptic Transmission. Impulse. [Link]
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Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861–9866. [Link]
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Lukyanetz, E. A., et al. (2002). The synaptic vesicle glycoprotein 2A ligand levetiracetam inhibits presynaptic Ca2+ channels through an intracellular pathway. The Journal of pharmacology and experimental therapeutics, 302(1), 179–185. [Link]
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Stahl, S. M. (2004). Psychopharmacology of Anticonvulsants: Levetiracetam as a Synaptic Vesicle Protein Modulator. The Journal of Clinical Psychiatry, 65(9), 1163-1164. [Link]
-
Tokudome, K., et al. (2019). Levetiracetam inhibits SV2A-synaptotagmin interaction at synapses that lack SV2B. bioRxiv. [Link]
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Cirillo, C., et al. (2019). Synaptic Vesicle Glycoprotein 2A: Features and Functions. Frontiers in Neuroscience, 13, 1229. [Link]
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Dr.Oracle. (2025). What is the mechanism of action of Levetiracetam (Keppra)? Dr.Oracle. [Link]
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American Society for Pharmacology and Experimental Therapeutics. (2006). Effect of Levetiracetam on Intracellular Calcium Signaling in Sensory Neurons. The FASEB Journal. [Link]
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Nagarkatti, N., et al. (2008). Levetiracetam Inhibits Both Ryanodine and IP3 Receptor Activated Calcium Induced Calcium Release in Hippocampal Neurons in Culture. Neuroscience letters, 436(2), 199–203. [Link]
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Meehan, A. J., et al. (2011). Levetiracetam has a time- and stimulation-dependent effect on synaptic transmission. Neuropharmacology, 60(5), 785–791. [Link]
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American Epilepsy Society. (2001). Levetiracetam Selectively Blocks N-Type Calcium Channels in Rat Isolated CA1 Hippocampal Neurons. Epilepsia. [Link]
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Methodological & Application
Application Note: A Robust HPLC Method for the Chiral Separation of (2R)-2-(2-oxopyrrolidin-1-yl)butanamide
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (2R)-2-(2-oxopyrrolidin-1-yl)butanamide from its (S)-enantiomer, Levetiracetam. The accurate quantification of enantiomeric purity is critical in drug development and quality control, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This guide provides a comprehensive protocol, including the rationale for column and mobile phase selection, detailed experimental procedures, and data interpretation, tailored for researchers, scientists, and drug development professionals. The described method utilizes an amylose-based chiral stationary phase under normal phase conditions to achieve excellent resolution and sensitivity.
Introduction: The Significance of Chiral Purity
This compound is the enantiomer of the widely used anti-epileptic drug, Levetiracetam ((S)-2-(2-oxopyrrolidin-1-yl)butanamide).[2] While Levetiracetam is the therapeutically active agent, the presence of its (R)-enantiomer is considered an impurity and must be closely monitored and controlled in pharmaceutical formulations.[3] Regulatory agencies worldwide mandate strict limits on enantiomeric impurities, necessitating reliable and robust analytical methods for their separation and quantification.
The development of a successful chiral separation method by HPLC is contingent on the selection of an appropriate Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[1][4] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and success in resolving a wide range of chiral compounds, including pyrrolidinone derivatives.[5][6] This application note leverages an amylose-based CSP to achieve a baseline separation of the (2R) and (S) enantiomers of 2-(2-oxopyrrolidin-1-yl)butanamide.
Method Development and Rationale
The chosen method employs a normal-phase chromatographic approach, which often provides superior selectivity for polar compounds on polysaccharide-based CSPs compared to reversed-phase conditions. The selection of the mobile phase components and their ratios is critical for optimizing the separation.
-
Chiral Stationary Phase (CSP): An amylose-based column, such as Chiralpak® AD-H, is selected. The carbamate derivatives on the amylose backbone create chiral cavities and interaction sites (e.g., hydrogen bonding, dipole-dipole interactions) that are essential for enantiomeric recognition of the analyte.[7]
-
Mobile Phase: A mixture of n-hexane and a polar alcohol modifier, such as isopropanol or ethanol, is used.[7][8] n-Hexane serves as the weak, non-polar solvent, while the alcohol modifier plays a crucial role in modulating retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP. The ratio of hexane to alcohol is a key parameter for optimization; a lower concentration of the alcohol generally leads to longer retention times and potentially better resolution, but can also lead to excessive peak broadening.
-
Detection: The analyte, this compound, lacks a strong chromophore for UV detection at higher wavelengths. Therefore, a lower wavelength, typically in the range of 192-215 nm, is employed to achieve adequate sensitivity.[2][9][10]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the chiral separation of this compound.
Materials and Equipment
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).[7]
-
Solvents: HPLC grade n-hexane and isopropanol.
-
Reference Standards: this compound and Levetiracetam ((S)-enantiomer) or the racemic mixture.[9]
-
Sample Diluent: A mixture of n-hexane and isopropanol, typically in a 90:10 (v/v) ratio.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the chiral separation.
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Standard and Sample Preparation
System Suitability Solution (Racemic Mixture):
-
Accurately weigh approximately 10 mg of the racemic mixture of 2-(2-oxopyrrolidin-1-yl)butanamide.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent. This yields a concentration of 0.1 mg/mL.
Sample Solution:
-
Accurately weigh a sufficient amount of the test sample to achieve a final concentration of approximately 0.1 mg/mL of the main enantiomer.
-
Transfer to an appropriate volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis.
Caption: Experimental workflow from sample preparation to data analysis.
System Suitability
Before sample analysis, the system suitability must be verified.
-
Inject the System Suitability Solution (racemic mixture).
-
The resolution between the two enantiomer peaks should be not less than 2.0. A resolution of greater than 7 has been reported for a similar method.[7]
-
The tailing factor for each peak should be not more than 2.0.
-
The relative standard deviation (RSD) for replicate injections of the main peak should be not more than 2.0%.
Data Analysis and Interpretation
The primary objective is to determine the percentage of the (2R)-enantiomer in the sample. The elution order of the enantiomers should be confirmed by injecting a standard of the pure (S)-enantiomer (Levetiracetam). In many reported methods using amylose-based CSPs under normal phase conditions, the (R)-enantiomer elutes before the (S)-enantiomer.[7]
Calculation of Enantiomeric Purity (% of (2R)-enantiomer):
Where:
-
Area(2R) is the peak area of the (2R)-enantiomer.
-
Area(S) is the peak area of the (S)-enantiomer.
The limit of detection (LOD) and limit of quantification (LOQ) for the (2R)-enantiomer should be established during method validation to ensure the method is sensitive enough for its intended purpose.[11][12]
Method Validation and Trustworthiness
To ensure the reliability of this method, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the enantiomers.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
A validated method provides confidence that the results are accurate and reproducible, which is the cornerstone of trustworthiness in analytical science.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable means for the chiral separation and quantification of this compound. The use of an amylose-based chiral stationary phase with a normal-phase mobile phase offers excellent selectivity and resolution. This method is suitable for routine quality control analysis in pharmaceutical development and manufacturing, ensuring the safety and efficacy of Levetiracetam drug products.
References
-
Asian Journal of Chemistry. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. [Link]
-
Naga Jhansi, T., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. ResearchGate. [Link]
-
Reddy, B., et al. (n.d.). A reversed phase chiral HPLC method for the enantiomeric separation of levetiracetam, an antiepeleptic agent on a amylose based chiral stationary phase. ResearchGate. [Link]
-
Sama, J. R., et al. (2016). Stability Indicating RP-HPLC Method for Quantitative Estimation of Levetiracetam and its Impurities in Pharmaceutical Dosage For. ResearchGate. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Yadav, K. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]
-
Encyclopedia of Pharmaceutical Technology. (n.d.). Chiral Drug Separation. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
USP-NF. (n.d.). Levetiracetam. [Link]
-
Rao, B. P., et al. (2009). A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase. PubMed. [Link]
-
Al-Tannak, N. F., et al. (2023). Development and Validation of a Simple HPLC-UV Assay Method for Determination of Levetiracetam Concentrations in Human Plasma. MDPI. [Link]
- Google Patents. (n.d.). CN101532996A - Method for analyzing and separating levetiracetam by using HPLC method.
-
U.S. Pharmacopeia. (2011). Levetiracetam. [Link]
-
Naga Jhansi, T., et al. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate. [Link]
-
ResearchGate. (2017). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
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Application Notes and Protocols for High-Throughput Screening of Levetiracetam Analogs
Introduction: The Rationale for Screening Levetiracetam Analogs
Levetiracetam (LEV) is a widely prescribed second-generation anti-epileptic drug with a unique mechanism of action that distinguishes it from classical anticonvulsants.[1] Its primary molecular target is the synaptic vesicle glycoprotein 2A (SV2A), a transmembrane protein integral to synaptic vesicles and crucial for the regulation of neurotransmitter release.[1] By binding to SV2A, Levetiracetam is thought to modulate synaptic function and reduce neuronal hyperexcitability, thereby preventing seizures. The discovery of SV2A as a novel antiepileptic target has opened new avenues for the development of more effective and safer antiseizure medications.[1]
The clinical success of Levetiracetam, coupled with the need for therapies for drug-resistant epilepsy, provides a strong impetus for the discovery and development of novel Levetiracetam analogs with improved pharmacokinetic and pharmacodynamic profiles. High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[2] This document provides a comprehensive guide to the principles, protocols, and validation of HTS assays designed to identify and characterize novel Levetiracetam analogs targeting SV2A.
Pillar 1: Direct Target Engagement Assays - Quantifying Affinity for SV2A
The foundational step in screening for Levetiracetam analogs is to identify compounds that directly interact with the SV2A protein. Biochemical assays that measure the binding affinity of test compounds to SV2A are the most direct approach for this purpose.
Radioligand Binding Assay: The Gold Standard for Affinity Determination
Expertise & Experience: The radioligand binding assay is a robust and sensitive method that has been instrumental in characterizing the binding of Levetiracetam and its analogs to SV2A. This competitive binding assay relies on the displacement of a radiolabeled ligand (e.g., [³H]-Levetiracetam or a high-affinity analog) from the SV2A protein by a test compound. The amount of radioactivity remaining bound to the protein is inversely proportional to the binding affinity of the test compound.
Trustworthiness: The reliability of this assay is ensured by using a well-characterized radioligand with high specific activity and by meticulously defining assay conditions to minimize non-specific binding. The inclusion of appropriate controls, such as a known high-affinity SV2A ligand (e.g., Levetiracetam) as a positive control and a compound with no affinity for SV2A as a negative control, is crucial for data interpretation and validation.
Experimental Protocol: High-Throughput Radioligand Binding Assay for SV2A
| Parameter | Recommendation | Rationale |
| Biological Material | Recombinant human SV2A expressed in a stable cell line (e.g., CHO or HEK293 cells) or brain tissue homogenates from rodents. | Provides a consistent and scalable source of the target protein. |
| Radioligand | [³H]-Levetiracetam or a higher affinity tritiated SV2A ligand. | Tritiated ligands offer good specific activity and are safer to handle than iodinated ligands. |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂. | Maintains physiological pH and ionic strength for optimal protein stability and ligand binding. |
| Assay Format | 96- or 384-well microplates. | Amenable to automation and high-throughput screening. |
| Incubation Time & Temperature | 60 minutes at room temperature. | Allows the binding reaction to reach equilibrium. |
| Separation Method | Rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-treated with polyethyleneimine (PEI). | Separates bound from unbound radioligand. PEI treatment reduces non-specific binding of the radioligand to the filters. |
| Detection Method | Scintillation counting. | Quantifies the amount of radioactivity retained on the filters. |
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing recombinant SV2A to high density.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.
-
-
Assay Setup (in a 96- or 384-well plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of test compound at various concentrations (typically a 10-point serial dilution). For control wells, add 50 µL of assay buffer (for total binding) or a saturating concentration of a known non-radiolabeled SV2A ligand (for non-specific binding).
-
Add 50 µL of radioligand at a concentration close to its Kd value.
-
Add 100 µL of the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a PEI-treated glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Caption: Workflow of the HTS radioligand binding assay for SV2A.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: A Non-Radioactive Alternative
Expertise & Experience: TR-FRET is a powerful, homogeneous (no-wash) assay technology that is well-suited for HTS.[3][4] This assay format overcomes some of the limitations of radioligand binding assays, such as the need for radioactive materials and the requirement for a separation step. In a competitive binding TR-FRET assay for SV2A, a fluorescently labeled Levetiracetam analog (tracer) and a terbium-labeled anti-tag antibody that binds to a tagged SV2A protein are used. When the tracer binds to SV2A, the terbium donor and the fluorescent acceptor are brought into close proximity, resulting in a FRET signal. Unlabeled test compounds compete with the tracer for binding to SV2A, leading to a decrease in the FRET signal.
Trustworthiness: The robustness of the TR-FRET assay is enhanced by the use of a long-lifetime terbium donor, which allows for a time-gated detection that minimizes interference from background fluorescence.[5] The ratiometric measurement of the acceptor and donor emission further reduces well-to-well variability.
Experimental Protocol: High-Throughput TR-FRET Assay for SV2A
| Parameter | Recommendation | Rationale |
| Biological Material | Purified, tagged (e.g., His- or GST-tagged) recombinant human SV2A. | Purified protein is essential for a clean TR-FRET signal. |
| Donor Fluorophore | Terbium-labeled anti-tag antibody (e.g., anti-His-Tb or anti-GST-Tb). | Provides a long-lifetime donor for time-resolved detection. |
| Acceptor Fluorophore | A fluorescently labeled Levetiracetam analog (tracer). | The tracer's fluorophore should be a suitable FRET partner for terbium (e.g., fluorescein or a red-shifted dye). |
| Assay Buffer | Phosphate-buffered saline (PBS) with 0.05% Tween-20. | Standard buffer for biochemical assays; Tween-20 prevents non-specific binding. |
| Assay Format | 384- or 1536-well low-volume black microplates. | Minimizes reagent consumption and is compatible with HTS plate readers. |
| Incubation Time & Temperature | 1-2 hours at room temperature. | Allows for binding equilibrium to be reached. |
| Detection Method | TR-FRET plate reader with appropriate filters for terbium and the acceptor fluorophore. | Enables time-gated detection and ratiometric measurement. |
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dilute the tagged SV2A protein, terbium-labeled antibody, and fluorescent tracer in assay buffer to their optimal concentrations (determined through titration experiments).
-
-
Assay Setup (in a 384- or 1536-well plate):
-
Dispense a small volume (e.g., 5 µL) of test compound at various concentrations into the assay wells.
-
Add the SV2A protein and terbium-labeled antibody mixture (e.g., 5 µL).
-
Add the fluorescent tracer (e.g., 5 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Detection:
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal dose-response curve.
-
TR-FRET Assay Principle
Caption: Principle of the competitive TR-FRET assay for SV2A.
Pillar 2: Functional Assays - Assessing the Consequences of SV2A Modulation
While direct binding assays are essential for identifying compounds that interact with SV2A, functional assays are necessary to determine whether these compounds modulate the protein's activity and have the desired effect on neuronal function.
Neurotransmitter Release Assay: Monitoring Synaptic Vesicle Exocytosis
Expertise & Experience: Since SV2A is involved in regulating neurotransmitter release, a direct functional consequence of Levetiracetam analog activity would be a change in this process. Genetically encoded fluorescent sensors, such as iGluSnFR for glutamate, provide a powerful tool to monitor neurotransmitter release from cultured neurons in real-time and with high spatial resolution.[6][7]
Trustworthiness: This assay is highly physiological as it measures a key synaptic event in living neurons. The use of a genetically encoded sensor that is specifically targeted to the cell surface ensures a direct readout of extracellular glutamate concentration. The specificity of the assay can be validated by using known inhibitors of glutamate release and by ensuring that the observed effects are dependent on neuronal activity.
Experimental Protocol: High-Throughput Glutamate Release Assay using iGluSnFR
| Parameter | Recommendation | Rationale |
| Biological Material | Primary cortical or hippocampal neurons, or iPSC-derived neurons, cultured in 96- or 384-well plates. | Provides a physiologically relevant cellular model. |
| Glutamate Sensor | Lentiviral or AAV-mediated expression of iGluSnFR. | Efficient and stable expression of the glutamate sensor in neurons. |
| Stimulation Method | Electrical field stimulation or chemical stimulation (e.g., high K⁺ solution). | Induces synchronized neuronal firing and glutamate release. |
| Assay Buffer | Tyrode's solution or similar physiological saline. | Maintains the health and excitability of the neurons during the assay. |
| Detection Method | High-speed fluorescence microscopy or a plate reader with kinetic read capabilities. | Captures the rapid kinetics of glutamate release. |
Step-by-Step Methodology:
-
Neuronal Culture and Transduction:
-
Plate primary or iPSC-derived neurons in 96- or 384-well imaging plates.
-
Transduce the neurons with a viral vector encoding iGluSnFR.
-
Allow sufficient time for sensor expression (typically 7-14 days).
-
-
Assay Setup:
-
Wash the cells with assay buffer.
-
Add test compounds at various concentrations and incubate for a predetermined time.
-
-
Stimulation and Imaging:
-
Place the plate on the imaging system.
-
Acquire a baseline fluorescence reading.
-
Apply a stimulus (e.g., a brief electrical pulse or addition of high K⁺ solution) to evoke glutamate release.
-
Record the fluorescence changes over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence change (ΔF/F₀) in response to stimulation.
-
Plot the ΔF/F₀ against the logarithm of the test compound concentration to determine the dose-response relationship.
-
Glutamate Release Assay Workflow
Caption: Workflow for the HTS glutamate release assay using iGluSnFR.
Pillar 3: Phenotypic Screening - Identifying Modulators of Neuronal Network Activity
Phenotypic screening offers a powerful approach to identify compounds that produce a desired biological effect without a priori knowledge of the molecular target.[8] In the context of epilepsy, this involves identifying compounds that can suppress abnormal neuronal network activity.
High-Throughput Neuronal Network Activity Assay using Multi-Electrode Arrays (MEAs)
Expertise & Experience: MEAs are a label-free, non-invasive technology that allows for the recording of spontaneous and evoked electrical activity from neuronal networks cultured on a grid of electrodes.[9][10] This platform is well-suited for HTS as it can be formatted in 96- or 384-well plates, enabling the simultaneous recording of network activity from multiple cultures under different experimental conditions.
Trustworthiness: The data obtained from MEAs provides a rich, systems-level view of neuronal network function, including parameters such as spike rate, burst frequency, and network synchrony. The assay's validity is established by demonstrating that known anticonvulsant drugs produce the expected changes in network activity, such as a reduction in burst firing.
Experimental Protocol: High-Throughput MEA-Based Phenotypic Screen
| Parameter | Recommendation | Rationale |
| Biological Material | Primary cortical neurons or iPSC-derived neurons cultured on MEA plates. | Forms functional neuronal networks with spontaneous electrical activity. |
| Culture Medium | Standard neuronal culture medium. | Supports the long-term health and activity of the neuronal cultures. |
| Assay Format | 96- or 384-well MEA plates. | High-throughput recording of neuronal network activity. |
| Recording Duration | Baseline recording followed by recording after compound addition. | Allows for the assessment of compound effects on network activity. |
| Data Analysis Software | Specialized software for analyzing MEA data (e.g., for spike detection, burst analysis, and network connectivity). | Extracts meaningful parameters from the complex electrophysiological recordings. |
Step-by-Step Methodology:
-
Cell Culture on MEAs:
-
Plate neurons onto MEA plates and culture until mature, spontaneously active networks are formed (typically 2-4 weeks).
-
-
Baseline Recording:
-
Place the MEA plate in the recording system and record baseline network activity for a defined period (e.g., 10-15 minutes).
-
-
Compound Addition:
-
Add test compounds at various concentrations to the wells.
-
-
Post-Compound Recording:
-
After a suitable incubation period, record the network activity again.
-
-
Data Analysis:
-
Analyze the recorded data to extract key parameters of network activity, such as mean firing rate, burst rate, burst duration, and network synchrony.
-
Compare the post-compound data to the baseline data to identify compounds that significantly alter network activity.
-
MEA-Based Screening Workflow
Caption: Workflow for HTS of neuronal network activity using MEAs.
Assay Validation: Ensuring Data Quality and Reliability
A critical component of any HTS campaign is rigorous assay validation to ensure that the generated data is reliable and reproducible. The following parameters should be assessed for each assay:
| Parameter | Metric | Acceptance Criteria | Rationale |
| Signal Window | S/B (Signal-to-Background) or S/N (Signal-to-Noise) ratio. | > 5 | A sufficient dynamic range is required to distinguish between active and inactive compounds. |
| Assay Robustness | Z'-factor. | > 0.5 | A Z'-factor greater than 0.5 indicates an excellent assay with a large separation between positive and negative controls and low data variability. |
| Reproducibility | Inter- and intra-plate variability (CV%). | < 15% | Ensures that the assay is consistent over time and across different plates. |
| DMSO Tolerance | The effect of DMSO concentration on assay performance. | Minimal effect at the final screening concentration (typically ≤ 1%). | Test compounds are usually dissolved in DMSO, so the assay must be tolerant to the solvent. |
Conclusion
The HTS assays and protocols described in this application note provide a comprehensive framework for the discovery and characterization of novel Levetiracetam analogs targeting SV2A. By employing a multi-pronged approach that combines direct target engagement assays with functional and phenotypic screens, researchers can efficiently identify promising lead compounds with the potential to become next-generation anti-epileptic drugs. The emphasis on robust assay validation ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery process.
References
-
Chen, P.-C. et al. (2020). Development of a high-throughput arrayed neural circuitry platform using human induced neurons for drug screening applications. Scientific Reports, 10(1), 1-15. Available at: [Link]
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Dossi, E. et al. (2021). Protocol for recording and analyzing neuronal network activity ex vivo with multi-electrode arrays in mouse brain tissue. STAR Protocols, 2(3), 100693. Available at: [Link]
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Helassa, N. et al. (2018). Ultrafast glutamate sensors resolve high-frequency release at Schaffer collateral synapses. Proceedings of the National Academy of Sciences, 115(21), 5594-5599. Available at: [Link]
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Li, Z. et al. (2021). A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. STAR Protocols, 2(3), 100755. Available at: [Link]
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Guzman, R. E. et al. (2023). Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. Pharmaceuticals, 16(11), 1530. Available at: [Link]
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Harrill, J. A. et al. (2021). Phenotypic Screening with Primary and Human iPSC-derived Neurons. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(10), 1261-1280. Available at: [Link]
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Ma, J. et al. (2012). High-Throughput Screening in Primary Neurons. Neurodegenerative Diseases, 453-477. Available at: [Link]
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Wang, H. et al. (2012). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Nuclear Receptors: Methods and Protocols, 125-137. Available at: [Link]
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Rebola, N. et al. (2024). Novel iGluSnFR3 variants with improved kinetics and dynamic range for tracking high frequency firing at glutamatergic synapses. bioRxiv. Available at: [Link]
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Axion BioSystems. (n.d.). Neurotoxicity Screening with High-Throughput Microelectrode Arrays. Available at: [Link]
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Lee, C.-H. et al. (2023). Mapping SV2A drug binding offers a path to better epilepsy treatments. News-Medical.Net. Available at: [Link]
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Spectrum, S. (2024). Widely used calcium imaging protocol can lead to spurious results, new paper cautions. Spectrum News. Available at: [Link]
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Easter, A. et al. (2007). Development of multi-electrode array screening for anticonvulsants in acute rat brain slices. Journal of Neuroscience Methods, 161(1), 68-78. Available at: [Link]
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Onat, F. Y. et al. (2016). Development and Validation of a New Mouse Model to Investigate the Role of SV2A in Epilepsy. PLoS ONE, 11(11), e0166525. Available at: [Link]
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Batiuk, M. Y. et al. (2020). iGluSnFr monitors glutamate release in astrocytes and neurons. ResearchGate. Available at: [Link]
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MED64. (n.d.). A High Throughput Acute Slice Micro-electrode Array Assay for Toxicology Screening. Available at: [Link]
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Springer Nature. (n.d.). Calcium Imaging Protocols and Methods. Available at: [Link]
-
Tang, G. et al. (2020). A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. ResearchGate. Available at: [Link]
-
Noor, H. & Wade-Martins, R. (2024). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). Protocols.io. Available at: [Link]
-
Kim, K. et al. (2023). A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. International Journal of Molecular Sciences, 24(11), 9205. Available at: [Link]
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Garcia-Garcia, A. et al. (2023). Optical measurement of glutamate release robustly reports short-term plasticity at a fast central synapse. Frontiers in Synaptic Neuroscience, 15, 1245849. Available at: [Link]
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Wang, H. et al. (2007). A Homogeneous G Protein-Coupled Receptor Ligand Binding Assay Based on Time-Resolved Fluorescence Resonance Energy Transfer. ASSAY and Drug Development Technologies, 5(3), 383-391. Available at: [Link]
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Kenda, B. M. et al. (2012). Targeting SV2A for Discovery of Antiepileptic Drugs. Jasper's Basic Mechanisms of the Epilepsies. Available at: [Link]
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ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Available at: [Link]
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- 1. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Guide to Retrosynthetic Analysis and Novel Synthesis Routes for Levetiracetam
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Levetiracetam, a cornerstone in the management of epilepsy, is a second-generation antiepileptic drug renowned for its favorable safety profile and broad-spectrum anticonvulsant activity.[1] The growing global demand for this active pharmaceutical ingredient (API) necessitates the development of efficient, scalable, and environmentally benign synthetic strategies.[1] This document provides a comprehensive guide to the retrosynthetic analysis of Levetiracetam, exploring both established industrial methods and novel, greener alternatives. Detailed, field-proven protocols are presented to empower researchers in the synthesis and analysis of this critical therapeutic agent.
Introduction to Levetiracetam and Synthetic Strategy
Levetiracetam, chemically known as (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide, is the pharmacologically active S-enantiomer.[2] Its synthesis, therefore, requires a robust strategy to control stereochemistry. The two primary industrial approaches to achieve this are:
-
Asymmetric Synthesis: This modern and preferred method utilizes a chiral starting material to directly yield the desired (S)-enantiomer, thereby avoiding wasteful resolution steps and enhancing atom economy.
-
Racemic Synthesis followed by Chiral Resolution: Older methods often involve the synthesis of a racemic mixture of Levetiracetam or a key intermediate, which is then resolved to isolate the (S)-enantiomer. This approach is generally less efficient due to the inherent 50% loss of the undesired (R)-enantiomer.
This guide will delve into the retrosynthetic logic of these approaches, with a focus on providing detailed, actionable protocols for promising synthetic routes.
Retrosynthetic Analysis of Levetiracetam
A logical retrosynthetic analysis of Levetiracetam reveals several key disconnections and strategic considerations. The core structure consists of a 2-pyrrolidinone ring substituted at the nitrogen with an α-ethyl acetamide group.
Caption: Retrosynthetic analysis of Levetiracetam.
The primary disconnection points are the amide bond of the acetamide side chain and the bonds forming the pyrrolidinone ring. This leads to two main synthetic strategies:
-
Strategy A: Building the side chain onto a pre-formed pyrrolidinone ring. This involves the alkylation of 2-pyrrolidinone followed by amidation.
-
Strategy B: Constructing the pyrrolidinone ring from an acyclic precursor. This is a widely used industrial approach that starts with a chiral building block like (S)-2-aminobutanamide.
A third, "greener" approach involves the formation of the pyrrolidinone ring through the condensation of γ-butyrolactone and a chiral amino alcohol.
Detailed Protocols for Levetiracetam Synthesis
Route 1: Asymmetric Synthesis from (S)-2-Aminobutanamide Hydrochloride
This is a robust and widely implemented industrial route that offers excellent stereochemical control. The overall workflow is depicted below.
Caption: Workflow for asymmetric Levetiracetam synthesis.
3.1.1. Step 1: Synthesis of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide
Causality of Experimental Choices: This step involves the acylation of the primary amine of (S)-2-aminobutanamide with 4-chlorobutyryl chloride. A base is required to neutralize the HCl generated during the reaction. The choice of base and solvent is critical to prevent side reactions and racemization. An inorganic base like potassium carbonate is often preferred for its low cost and ease of removal. Acetonitrile is a common solvent as it is relatively inert and provides good solubility for the reactants. The reaction is typically carried out at a low temperature to control the exothermic nature of the acylation and minimize potential side reactions.
Protocol:
-
To a stirred suspension of (S)-2-aminobutanamide hydrochloride (1.0 mole equivalent) and ground potassium carbonate (2.5 mole equivalents) in acetonitrile (10 volumes), cool the mixture to 0°C.
-
Slowly add a solution of 4-chlorobutyryl chloride (1.2 mole equivalents) in acetonitrile (2 volumes) dropwise, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide as a residue. This intermediate can be used in the next step with or without further purification.
3.1.2. Step 2: Intramolecular Cyclization to Levetiracetam
Causality of Experimental Choices: The cyclization of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide is an intramolecular nucleophilic substitution where the amide nitrogen attacks the carbon bearing the chlorine atom. This reaction is promoted by a strong base, which deprotonates the amide nitrogen, increasing its nucleophilicity. Potassium hydroxide is a common choice. Dichloromethane is a suitable solvent for this step. A phase-transfer catalyst, such as tetrabutylammonium bromide, can be employed to facilitate the reaction between the solid base and the dissolved intermediate.
Protocol:
-
Dissolve the crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide (1.0 mole equivalent) in dichloromethane (10 volumes).
-
Add a catalytic amount of tetrabutylammonium bromide (optional, ~0.02 mole equivalent).
-
Cool the mixture to -5°C to 0°C and add powdered potassium hydroxide (1.2 mole equivalents) portion-wise, maintaining the low temperature.
-
Stir the reaction mixture at 0-10°C for 2-3 hours, monitoring the progress by TLC or HPLC.
-
After completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield crude Levetiracetam.
3.1.3. Purification of Levetiracetam by Recrystallization
Causality of Experimental Choices: Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures or are insoluble at high temperatures. Ethyl acetate and acetone are commonly used for the recrystallization of Levetiracetam.
Protocol:
-
Dissolve the crude Levetiracetam in a minimal amount of hot ethyl acetate or acetone (e.g., 3-4 volumes) by heating to reflux.
-
If the solution is colored, add a small amount of activated carbon and continue to heat at reflux for 10-15 minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystalline Levetiracetam by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Route 2: A Greener Approach via Solvent-Free Condensation
This innovative route avoids the use of hazardous reagents like 4-chlorobutyryl chloride and minimizes solvent waste, making it an environmentally attractive alternative.[3][4]
Caption: Greener synthesis of Levetiracetam.
3.2.1. Step 1: Solvent-Free Condensation of γ-Butyrolactone and (S)-2-Aminobutanol
Causality of Experimental Choices: This reaction proceeds by the nucleophilic attack of the amino group of (S)-2-aminobutanol on the carbonyl carbon of γ-butyrolactone, leading to ring-opening and subsequent amide formation. Conducting the reaction without a solvent at elevated temperatures provides the necessary energy to overcome the activation barrier and drives the reaction to completion.[3][4] This approach significantly reduces the environmental impact and simplifies the workup procedure.[3][4]
Protocol:
-
In a reaction vessel equipped with a mechanical stirrer and a condenser, mix γ-butyrolactone (1.0 mole equivalent) and (S)-2-aminobutanol (1.0 mole equivalent).
-
Heat the mixture to 225°C and stir for 10 hours.[3]
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature. The resulting (S)-N-(1-hydroxybutan-2-yl)pyrrolidin-2-one is often of sufficient purity to be used directly in the next step.
3.2.2. Step 2: Ruthenium-Catalyzed Oxidation
Causality of Experimental Choices: The primary alcohol in the intermediate is selectively oxidized to a carboxylic acid. Ruthenium-based catalysts, such as RuO₂, in the presence of a co-oxidant like sodium hypochlorite (NaOCl), are effective for this transformation.[3] The reaction is typically performed in a biphasic system or an aqueous medium, which aligns with green chemistry principles.
Protocol:
-
To a solution of the alcohol intermediate (1.0 mole equivalent) in a suitable solvent system (e.g., a mixture of acetonitrile, water, and ethyl acetate), add a catalytic amount of RuO₂ hydrate (e.g., 0.01 mole equivalent).
-
Add a solution of sodium hypochlorite (NaOCl, ~1.5 mole equivalents) dropwise while maintaining the pH of the reaction mixture between 9 and 10 by the addition of a base (e.g., NaOH solution).
-
Stir the mixture at room temperature until the oxidation is complete, as monitored by TLC or HPLC.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite).
-
Acidify the aqueous layer and extract the product, (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid, with an organic solvent.
-
Dry the organic extracts and concentrate under reduced pressure to obtain the carboxylic acid intermediate.
3.2.3. Step 3: Amidation to Levetiracetam
Causality of Experimental Choices: The final step is the conversion of the carboxylic acid to the primary amide. This is often achieved by first activating the carboxylic acid, for example, by converting it to a mixed anhydride with ethyl chloroformate, followed by reaction with ammonia. This two-step, one-pot procedure is efficient and generally provides good yields.
Protocol:
-
Dissolve the carboxylic acid intermediate (1.0 mole equivalent) in a suitable solvent such as dichloromethane.
-
Cool the solution to a low temperature (e.g., -30°C to -40°C).
-
Add triethylamine (1.1 mole equivalents) followed by the dropwise addition of ethyl chloroformate (1.05 mole equivalents).
-
Stir the mixture for 30 minutes to form the mixed anhydride.
-
Bubble ammonia gas through the reaction mixture until the amidation is complete.
-
Allow the reaction to warm to room temperature, and then filter off the precipitated salts.
-
Concentrate the filtrate and purify the resulting Levetiracetam by recrystallization as described in section 3.1.3.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Asymmetric Synthesis | Route 2: Greener Synthesis |
| Starting Materials | (S)-2-Aminobutanamide HCl, 4-Chlorobutyryl chloride | γ-Butyrolactone, (S)-2-Aminobutanol |
| Key Reactions | Acylation, Intramolecular Cyclization | Solvent-free Condensation, Oxidation, Amidation |
| Typical Overall Yield | 70-85% | 60-75% |
| Stereochemical Control | Excellent (from chiral starting material) | Excellent (from chiral starting material) |
| Process Safety | Use of corrosive 4-chlorobutyryl chloride | High-temperature reaction, use of an oxidizing agent |
| Environmental Impact | Use of organic solvents, generation of inorganic salts | Solvent-free first step, potential for aqueous oxidation |
| Scalability | Proven for industrial scale | Potentially scalable with appropriate engineering controls |
Analytical Characterization
A self-validating protocol requires rigorous analytical checks at each stage.
5.1. High-Performance Liquid Chromatography (HPLC)
-
For Purity Determination: A reversed-phase HPLC method with UV detection is typically used.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile).
-
Detection: UV at 205-210 nm.
-
-
For Enantiomeric Purity: A chiral HPLC column is required to separate the (S) and (R) enantiomers. Alternatively, pre-column derivatization with a chiral reagent can be employed.
5.2. Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of intermediates and the final product.
-
¹H NMR of Levetiracetam (in CDCl₃): δ (ppm) ~0.9 (t, 3H, CH₃), 1.6-2.1 (m, 2H, CH₂), 2.2-2.4 (m, 2H, CH₂), 3.4-3.5 (t, 2H, NCH₂), 4.4-4.5 (t, 1H, CH), 5.5-6.0 (br s, 1H, NH₂), 6.5-7.0 (br s, 1H, NH₂).
-
¹³C NMR of Levetiracetam (in CDCl₃): δ (ppm) ~10, 21, 31, 44, 56, 172, 176.
-
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups.
-
Levetiracetam: Characteristic peaks around 3400-3200 cm⁻¹ (N-H stretch of amide), 1680 cm⁻¹ (C=O stretch of pyrrolidinone), and 1650 cm⁻¹ (C=O stretch of primary amide).
-
Conclusion
The synthesis of Levetiracetam offers a rich landscape for process chemistry, balancing efficiency, cost, and environmental considerations. While the asymmetric route starting from (S)-2-aminobutanamide hydrochloride remains an industrial workhorse, the development of greener alternatives, such as the solvent-free condensation approach, highlights the ongoing innovation in pharmaceutical manufacturing. The detailed protocols and analytical methods provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, enabling them to confidently synthesize and analyze this important antiepileptic drug.
References
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Mylavarapu, R., Anand, R. V., Kondaiah, G. C. M., Reddy, L. A., Reddy, G. S., Roy, A., Bhattacharya, A., Mukkanti, K., & Bandichhor, R. (2010). An alternate synthesis of levetiracetam. Synthetic Communications, 40(20), 3043-3050. [Link]
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Pathy, D. K. S. (n.d.). Industrial process for preparation of Levetiracetam. myExperiment. Retrieved from [Link]
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Grill, M., Classen, T., & Pietruszka, J. (2020). The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Green Chemistry, 23(1), 329-337. [Link]
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- U.S. Patent No. 4,943,639. (1990).
- Process for the preparation of levetiracetam. (2005). Google Patents.
- Determination of levetiracetam enantiomeric purity using HPLC-fluorescence detection coupled with a pre-column o- phthalaldehyde. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1167-1178.
-
A simple and cost-effective HPLC-UV method for the detection of levetiracetam in plasma/serum of patients with epilepsy. (2018). Biomedical Chromatography, 32(3), e4115. [Link]
-
[1H, 1H] COSY NMR spectrum of Levetiracetam in D 2 O solution. (n.d.). ResearchGate. Retrieved from [Link]
-
Soleimani-Amiri, S., Vessally, E., & Hosseinian, A. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances, 7(44), 27653-27668. [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations. (2015, May 21). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- 2. myexperiment.org [myexperiment.org]
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- 4. Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Levetiracetam Solubility in Aqueous Buffers
Welcome to the technical support center for Levetiracetam. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility challenges encountered during experimental work. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction
Levetiracetam is an antiepileptic drug known for its high aqueous solubility, a desirable characteristic for in vitro and in vivo studies.[1][2] However, researchers may occasionally encounter challenges when preparing concentrated stock solutions or working with specific buffer systems. This guide addresses the most common solubility-related questions and provides systematic troubleshooting protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
What is the expected solubility of Levetiracetam in water and common aqueous buffers?
Levetiracetam is characterized as being very soluble in water.[3] This high solubility is a significant advantage in a laboratory setting, simplifying the preparation of stock solutions.
-
In Water: The aqueous solubility of Levetiracetam is approximately 1040 mg/mL (or 1.04 g/mL).[2][3] This allows for the preparation of highly concentrated stock solutions.
-
In Aqueous Buffers: Generally, Levetiracetam exhibits high solubility across a range of pH values. It has been reported to be freely soluble in media with pH ranging from 1.2 to 8.0.[4]
A notable exception is the reported solubility in Phosphate Buffered Saline (PBS) at pH 7.2, which has been documented to be approximately 10 mg/mL.[5] This is significantly lower than its solubility in water and other buffers. This discrepancy is a critical consideration for researchers using PBS for their experimental assays.
Data Summary: Levetiracetam Solubility
| Solvent/Buffer | Reported Solubility | Reference |
| Water | 1040 mg/mL | [2][3] |
| 0.1N HCl (pH 1.2) | 1.98 g/mL | [4] |
| Phosphate Buffer (pH 6.8) | 1.98 g/mL | [4] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [5] |
Why am I observing precipitation when dissolving Levetiracetam in PBS?
The lower reported solubility of Levetiracetam in PBS compared to water and other buffers is a common source of experimental challenges.[5] While the exact mechanism for this reduced solubility is not fully elucidated in the provided literature, it is likely due to the "common ion effect" or specific interactions with the phosphate and/or sodium chloride ions in the PBS solution, which can reduce the solvation of Levetiracetam molecules.
Troubleshooting Steps for PBS Solubility Issues:
-
Prepare a highly concentrated stock solution in water first. Given its high solubility in water (1040 mg/mL), it is best practice to prepare a concentrated stock solution of Levetiracetam in high-purity water (e.g., Milli-Q® or equivalent).[2][3]
-
Perform serial dilutions into your final PBS buffer. Once you have a clear, concentrated aqueous stock solution, you can perform serial dilutions into your final PBS-based experimental medium to achieve the desired final concentration. This approach minimizes the risk of precipitation.
-
Consider alternative buffer systems. If your experimental design allows, consider using an alternative physiological buffer system where Levetiracetam exhibits higher solubility.
How does pH affect the solubility of Levetiracetam?
Levetiracetam's solubility is reported to be largely independent of pH within the physiological range.[6] It is a neutral molecule with a very high pKa value (around 15.74), meaning it does not have an ionizable group in the typical physiological pH range.[6] This lack of ionizable functional groups contributes to its consistent solubility across different pH environments.
This pH-independent solubility is a significant advantage, as it simplifies formulation and experimental design, reducing the likelihood of pH-dependent precipitation.[6]
What is the recommended protocol for preparing a Levetiracetam stock solution?
To ensure complete dissolution and avoid potential issues, follow this validated protocol for preparing an aqueous stock solution of Levetiracetam.
Experimental Protocol: Preparation of a Levetiracetam Aqueous Stock Solution
Materials:
-
Levetiracetam powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Sterile conical tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Sterile syringe filters (0.22 µm) for sterilization
Procedure:
-
Weigh the Levetiracetam: Accurately weigh the desired amount of Levetiracetam powder using a calibrated analytical balance.
-
Add Solvent: Add a portion of the high-purity water to the vessel containing the Levetiracetam powder.
-
Facilitate Dissolution:
-
Vortexing: Securely cap the vessel and vortex at high speed until the powder is fully dissolved. For higher concentrations, this may take several minutes.
-
Sonication (Optional): If the powder is slow to dissolve, brief sonication in a water bath can be used to aid dissolution.[7] .
-
Magnetic Stirring (Optional): For larger volumes, a magnetic stirrer can be used to facilitate dissolution.
-
-
Bring to Final Volume: Once the Levetiracetam is fully dissolved, add the remaining high-purity water to reach the final desired concentration.
-
Sterilization (if required): If the stock solution is for cell culture or other sterile applications, filter sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution as recommended. While Levetiracetam is stable in solution, for long-term storage, it is advisable to aliquot and store at -20°C to prevent repeated freeze-thaw cycles.[8] One study suggests not storing aqueous solutions for more than one day, so preparing fresh solutions is the best practice.[5]
My Levetiracetam solution appears cloudy or has formed a precipitate over time. What should I do?
Cloudiness or precipitation in a Levetiracetam solution can be due to several factors. The following troubleshooting workflow will help you identify and resolve the issue.
Troubleshooting Workflow for Levetiracetam Solution Instability
Caption: Troubleshooting workflow for Levetiracetam solution instability.
How stable is Levetiracetam in aqueous solutions?
Levetiracetam is generally stable in aqueous solutions. Studies have shown that extemporaneously compounded suspensions of Levetiracetam (50 mg/mL) in a 1:1 mixture of Ora-Sweet and Ora-Plus are stable for at least 91 days at both room temperature (25°C) and under refrigeration (4°C).[8] While this study was on a suspension, it indicates good chemical stability of the molecule in an aqueous environment. The pH of these stable suspensions was noted to be around 4.25-4.34.[8] Another study on an intravenous solution of Levetiracetam (40 mg/mL) in 0.9% sodium chloride found it to be stable for at least 14 days when stored in PVC bags, polyolefin bags, and polypropylene syringes at refrigerated temperatures (2-8°C).[9] The pH of this stable solution was approximately 5.5.[9]
For standard laboratory stock solutions, it is good practice to prepare them fresh. If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. One source recommends not storing aqueous solutions for more than one day.[5]
References
-
DailyMed. (n.d.). Levetiracetam Tablets. Retrieved from [Link]
-
Paliwal, H., et al. (2016). Formulation and Evaluation of Levetiracetam Extended Release Tablets. International Journal of Pharmaceutical Sciences Review and Research, 41(1), 260-266. Retrieved from [Link]
-
Mayo Clinic. (2025, November 30). Levetiracetam (Oral Route). Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of levetiracetam. Retrieved from [Link]
-
Wikipedia. (n.d.). Levetiracetam. Retrieved from [Link]
-
PubChem. (n.d.). Levetiracetam. Retrieved from [Link]
-
Nguyen, D. Q., et al. (2011). Stability of Levetiracetam in Extemporaneously Compounded Suspensions. The Canadian Journal of Hospital Pharmacy, 64(4), 257–262. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). KEPPRA® (levetiracetam) Approved Label. Retrieved from [Link]
-
Raphael, C. D., et al. (2015). A Pilot Chemical and Physical Stability Study of Extemporaneously Compounded Levetiracetam Intravenous Solution. Journal of Pain & Palliative Care Pharmacotherapy, 29(4), 370-373. Retrieved from [Link]
-
United States Pharmacopeia. (2011, May 1). Levetiracetam Tablets. Retrieved from [Link]
Sources
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- 2. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. uspnf.com [uspnf.com]
- 8. Stability of Levetiracetam in Extemporaneously Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]
Levetiracetam Synthesis: A Technical Support Center for Impurity Identification and Characterization
Welcome to the technical support center for Levetiracetam synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling during the synthesis of Levetiracetam. As your dedicated application scientist, I've structured this resource to provide not just protocols, but the underlying scientific rationale to empower your experimental choices and ensure the integrity of your results.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during Levetiracetam synthesis and analysis.
FAQ 1: What are the common impurities I should be aware of in Levetiracetam synthesis?
During the synthesis of Levetiracetam, several process-related impurities and degradation products can arise. Awareness of these is the first step in effective control. The primary impurities of concern include:
-
Levetiracetam Impurity A ((2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid): This is the carboxylic acid analogue of Levetiracetam and can form through hydrolysis.[1]
-
Levetiracetam Impurity B ((2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide): An unsaturated amide impurity.[1]
-
Levetiracetam Impurity D ((R)-Etiracetam): This is the R-enantiomer of Levetiracetam and is a critical impurity to monitor due to the stereospecific nature of the drug's activity.[1]
-
Starting materials and intermediates: Unreacted starting materials such as (S)-2-aminobutanamide hydrochloride or intermediates like (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid can be carried through the synthesis.[2][3]
-
Byproducts from side reactions: For instance, 2,4-bis-chlorobutanoylchloride can be an impurity in the 4-chlorobutanoylchloride raw material, leading to the formation of related impurities.[4]
A comprehensive list of known impurities can often be sourced from pharmacopeial standards and specialized chemical suppliers.[1][5]
Troubleshooting 1: I see an unexpected peak in my HPLC chromatogram during in-process control of Levetiracetam synthesis. How do I proceed with its identification?
This is a very common scenario. A systematic approach is key to efficiently identifying the unknown peak.
Causality: An unexpected peak can be an unreacted starting material, an intermediate, a byproduct of a side reaction, or a degradation product. Its retention time relative to the main Levetiracetam peak provides the first clue.
Here is a logical workflow to follow:
Caption: Workflow for the Identification of Unknown Impurities.
Step-by-Step Protocol for Identification:
-
Review the Synthesis Pathway: Analyze the reaction scheme to predict potential impurities, including unreacted starting materials, intermediates, and byproducts.[2][6]
-
Spiking with Known Standards: If you have reference standards for known impurities (e.g., Impurity A, Impurity D), spike your sample with a small amount of each. If the unknown peak's area increases and remains a single peak, you have identified it.
-
Forced Degradation Studies: If spiking doesn't identify the peak, it may be a novel degradation product. Exposing Levetiracetam to stress conditions can help confirm this.[7] A systematic approach to forced degradation is crucial.[7] Levetiracetam is known to be sensitive to alkali conditions.
-
Isolation and Spectroscopic Characterization: If the impurity remains unidentified, the next step is to isolate it, typically using preparative HPLC. Once isolated, structural elucidation can be performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8]
FAQ 2: How do I perform forced degradation studies for Levetiracetam?
Forced degradation studies, or stress testing, are essential to identify potential degradation products and to develop a stability-indicating analytical method.[7]
Causality: By subjecting the drug substance to conditions more severe than accelerated stability testing, we can generate potential degradation products that might form under long-term storage.[7] The choice of stress conditions is based on the drug's chemical structure and potential environmental exposures.
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of Levetiracetam in a suitable solvent (e.g., distilled water or mobile phase).[9]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and reflux for a specified period (e.g., 2 hours).[10]
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and reflux for a specified period (e.g., 2 hours).[10] Levetiracetam is particularly susceptible to base-catalyzed degradation.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to UV and visible light, as per ICH Q1B guidelines.[7]
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis. Analyze the stressed samples alongside an unstressed control sample.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradation products) and a decrease in the main Levetiracetam peak. The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary degradation products that may not be relevant.[7]
Data Summary for a Typical Forced Degradation Study:
| Stress Condition | Reagent/Condition | Duration | % Degradation of Levetiracetam | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 2 hours (reflux) | ~70%[10] | 2[10] |
| Base Hydrolysis | 0.1 M NaOH | 2 hours (reflux) | >70%[10] | 2[10] |
| Oxidation | 3% H₂O₂ | 24 hours (RT) | Minimal | 0 |
| Thermal | 80°C | 48 hours | Minimal | 0 |
| Photolytic | UV/Vis light | As per ICH Q1B | Minimal | 0 |
Troubleshooting 2: My HPLC method is not providing good resolution between Levetiracetam and its impurities. What can I do?
Poor resolution is a common chromatographic challenge. A systematic approach to method development and optimization is required.
Causality: The separation of analytes in reversed-phase HPLC is governed by their polarity and interaction with the stationary and mobile phases. Levetiracetam and its impurities are polar compounds, which can make separation challenging.
Optimization Workflow:
Caption: HPLC Method Optimization Workflow.
Detailed Optimization Strategies:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. For Levetiracetam and its acidic or basic impurities, adjusting the pH can alter their charge state and improve separation. A pH of 5.5 has been shown to be effective.
-
Organic Modifier: The type and concentration of the organic solvent (typically acetonitrile or methanol) in the mobile phase control the elution strength.
-
Isocratic vs. Gradient Elution: If there is a wide range of polarities among the impurities, a gradient elution (where the organic solvent concentration is increased over time) is often necessary.
-
Solvent Type: Acetonitrile generally provides better peak shape and lower viscosity than methanol.
-
-
Stationary Phase:
-
Column Chemistry: While C18 columns are widely used for Levetiracetam analysis, not all C18 columns are the same. Trying a different C18 column with a different bonding chemistry or end-capping can provide different selectivity.
-
Chiral Separations: For resolving the (R)-enantiomer (Impurity D), a specialized chiral stationary phase, such as an amylose-based column, is required.[11]
-
-
Temperature and Flow Rate: Increasing the column temperature can improve peak efficiency and reduce analysis time, but may also alter selectivity. Optimizing the flow rate can also impact resolution.
Example of a Validated HPLC Method for Levetiracetam and Impurities:
| Parameter | Condition | Rationale |
| Column | Inertsil ODS-3V, 150 x 4.6 mm, 3µm | A C18 stationary phase provides good retention for polar compounds. |
| Mobile Phase A | pH 5.5 phosphate buffer : acetonitrile (950:50 v/v) | The buffered aqueous phase controls the ionization of analytes. |
| Mobile Phase B | Acetonitrile : water (90:10 v/v) | The organic phase elutes the analytes from the column. |
| Gradient | A gradient program would be used to separate impurities with a range of polarities. | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 205 nm | Levetiracetam has a chromophore suitable for UV detection at low wavelengths. |
FAQ 3: What are the regulatory expectations for impurities in Levetiracetam?
Regulatory bodies like the FDA and EMA have strict guidelines for the control of impurities in active pharmaceutical ingredients (APIs) and drug products. The ICH (International Council for Harmonisation) guidelines Q3A(R2) and Q3B(R2) are the primary references.[12][13][14][15]
Key ICH Thresholds for Impurities:
| Threshold | Definition | Typical Value (for max daily dose ≤ 2g) |
| Reporting Threshold | The level above which an impurity must be reported in a regulatory submission.[14] | 0.05%[14] |
| Identification Threshold | The level above which the structure of an impurity must be confirmed.[14] | 0.10% or 1.0 mg/day intake, whichever is lower |
| Qualification Threshold | The level above which an impurity's safety must be established through toxicological studies.[14] | 0.15% or 1.0 mg/day intake, whichever is lower |
It is crucial to develop analytical methods with a limit of quantitation (LOQ) below the reporting threshold.[13] All impurities found at levels greater than the reporting threshold should be summed and reported as total impurities.[12][16]
References
-
Stability Indicating RP-HPLC Method for Quantitative Estimation of Levetiracetam and its Impurities in Pharmaceutical Dosage For. (n.d.). Research J. Pharm. and Tech. Retrieved from [Link]
-
Levetiracetam-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
DEVELOPMENT OF THE UV SPECTROPHOTOMETRIC METHOD OF LEVETIRACETAM IN BULK DRUG DOSAGE FORM AND STRESS DEGRADATION STUDY. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
- A kind of Levetiracetam impurity and synthetic method. (2018). Google Patents.
-
The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. (2025). ChemAnalyst. Retrieved from [Link]
-
Levetiracetam Impurities. (n.d.). SynZeal. Retrieved from [Link]
- Levetiracetam impurity and synthetic method thereof. (2018). Google Patents.
-
HPLC Analysis of Levetiracetam Organic Impurity. (2022). LCGC International. Retrieved from [Link]
-
A Simple Bioanalytical Method for the Quantification of Levetiracetam in Human Plasma and Saliva. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Spectroscopic analyses of isolated levetiracetam. (a) 1 H and (b) 13 C... (n.d.). ResearchGate. Retrieved from [Link]
-
QUANTIFICATION OF IMPURITY-G CONTENT IN LEVETIRACETAM INJECTION (100mg/mL) BY USING RP-HPLC TECHNIQUE. (n.d.). AWS. Retrieved from [Link]
-
Forced degradation of leviteracetam by stability-indicating HPTLC method. (n.d.). ResearchGate. Retrieved from [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. (n.d.). FDA. Retrieved from [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2023). PubMed. Retrieved from [Link]
- Synthesis method of levetiracetam. (2012). Google Patents.
-
Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. (n.d.). E3S Web of Conferences. Retrieved from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). AWS. Retrieved from [Link]
-
Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023). BfArM. Retrieved from [Link]
-
A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase. (n.d.). PubMed. Retrieved from [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]
-
Industrial process for preparation of Levetiracetam. Dr.Krishna sarma.Pathy. (n.d.). myExperiment. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
Industrial Process For Preparation of Levetiracetam. (n.d.). Scribd. Retrieved from [Link]
Sources
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- 2. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 3. CN108409592B - Levetiracetam impurity and synthetic method thereof - Google Patents [patents.google.com]
- 4. CN108821992A - A kind of Levetiracetam impurity and synthetic method - Google Patents [patents.google.com]
- 5. Levetiracetam Impurities | SynZeal [synzeal.com]
- 6. scribd.com [scribd.com]
- 7. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. researchgate.net [researchgate.net]
- 11. A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
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Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Levetiracetam Derivatives
Document ID: TSC-LEV-BBB-2026-01
Last Updated: January 23, 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the complex challenge of enhancing the blood-brain barrier (BBB) penetration of Levetiracetam (LEV) derivatives. We will move beyond simple protocols to explore the underlying principles and decision-making processes that drive successful experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts crucial for designing and interpreting experiments aimed at improving the central nervous system (CNS) delivery of Levetiracetam derivatives.
Q1: What is the baseline blood-brain barrier penetration of Levetiracetam, and why is it a good starting point?
A1: Levetiracetam is known for its favorable pharmacokinetic profile, which includes rapid and nearly unrestricted diffusion across the blood-brain barrier.[1] Despite its low lipophilicity, it effectively reaches the brain parenchyma to bind to its target, the synaptic vesicle protein 2A (SV2A).[1][2] This inherent ability to cross the BBB makes LEV an excellent scaffold for derivatization. The goal is not to overcome a complete lack of penetration but to optimize or fine-tune transport for potentially improved efficacy, reduced peripheral exposure, or targeted delivery.
Q2: What are the primary theoretical strategies for enhancing the BBB penetration of a small molecule like a Levetiracetam derivative?
A2: There are several established strategies, each with its own mechanistic basis:
-
Increased Lipophilicity: Modifying a molecule to make it more lipid-soluble can enhance its ability to passively diffuse across the lipid-rich membranes of the BBB endothelial cells.[3] However, this is a delicate balance, as excessive lipophilicity can lead to other problems like increased plasma protein binding and metabolic instability.
-
Prodrugs: A derivative can be designed as a more lipophilic, inactive prodrug that crosses the BBB and is then metabolically cleaved in the brain to release the active parent drug.[3] This strategy can trap the active, more polar molecule within the CNS.
-
Hijacking Endogenous Transporters: The BBB has specific transporters for nutrients like glucose, amino acids, and transferrin.[4] Derivatives can be conjugated to ligands that are recognized by these transporters, essentially using a "molecular Trojan horse" approach to gain entry via receptor-mediated transcytosis.[3]
-
Nanoparticle Delivery: Encapsulating the derivative within nanoparticles (e.g., liposomes or polymeric nanoparticles) can facilitate its transport across the BBB.[3][5] The nanoparticle surface can also be decorated with targeting ligands to engage with specific receptors on the BBB.[5]
-
Inhibition of Efflux Transporters: Many drugs that can enter the BBB are actively pumped back out by efflux transporters like P-glycoprotein (P-gp).[3][6][7] Designing derivatives that are not substrates for these transporters, or co-administering them with P-gp inhibitors, can significantly increase brain concentration.[8][9]
Part 2: Troubleshooting Experimental Hurdles
This section provides a structured, cause-and-effect approach to common problems encountered during the development and testing of LEV derivatives.
Scenario 1: Low Permeability in In Vitro BBB Models
Problem: Your novel Levetiracetam derivative shows poor apparent permeability (Papp) in a standard in vitro BBB model (e.g., PAMPA, Caco-2, or primary endothelial cell co-cultures).
Potential Causes & Recommended Actions:
-
High Efflux Ratio: The derivative might be a substrate for efflux transporters like P-gp, which are expressed in many in vitro models.[3][10]
-
Action: Perform a bi-directional transport assay. Measure permeability from the apical (blood-side) to basolateral (brain-side) and vice-versa. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.
-
Confirmation: Repeat the assay in the presence of a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A). A significant increase in A-B permeability and a reduction in the efflux ratio would confirm the derivative is a P-gp substrate.
-
-
Low Passive Diffusion: The chemical modifications may have inadvertently decreased the molecule's ability to passively diffuse.
-
Action: Re-evaluate the physicochemical properties. Is the clogP too low or too high? Has the polar surface area (PSA) increased unexpectedly? Has the molecular weight exceeded 500 Da? Use computational models to predict these properties.
-
Experimental Protocol: Run a Parallel Artificial Membrane Permeability Assay (PAMPA). This cell-free assay specifically measures passive diffusion, helping to isolate this property from active transport phenomena.
-
-
Poor Model Integrity: The in vitro barrier itself may not be robust.
-
Action: Always validate your cell-based model in every experiment. Measure the Transendothelial Electrical Resistance (TEER) to ensure tight junction integrity.[11] Additionally, assess the permeability of a known low-permeability marker (e.g., Lucifer yellow or FITC-Dextran) to confirm the barrier is not leaky.[11]
-
Troubleshooting Flowchart: Low In Vitro Permeability
Caption: Troubleshooting workflow for low in vitro BBB permeability.
Scenario 2: High Plasma Concentration but Low Brain Uptake In Vivo
Problem: Following systemic administration in an animal model (e.g., rat or mouse), your LEV derivative achieves high concentrations in the plasma but shows a poor brain-to-plasma concentration ratio (Kp).
Potential Causes & Recommended Actions:
-
High Plasma Protein Binding (PPB): The derivative may be extensively bound to plasma proteins like albumin. Only the unbound fraction is free to cross the BBB.[12]
-
Action: Perform an in vitro plasma protein binding assay using equilibrium dialysis. This is a critical parameter. A high PPB (>99%) can severely limit the free drug available for brain entry, even with good intrinsic permeability.
-
-
Rapid Efflux In Vivo: P-glycoprotein and other efflux transporters are highly expressed at the in vivo BBB.[6][10][13] An in vitro assay might not fully capture the potency of this in vivo efflux.
-
Action: Conduct a brain uptake study in P-gp knockout mice (or rats) and compare the results to wild-type animals. A significantly higher brain concentration in the knockout animals is definitive proof of P-gp mediated efflux. Alternatively, co-administer the derivative with a potent P-gp inhibitor.
-
-
Rapid Metabolism: The derivative might be rapidly metabolized in the liver or blood into a form that cannot cross the BBB.
-
Action: Perform a metabolic stability assay using liver microsomes or hepatocytes. Analyze plasma samples over time not just for the parent compound but also for major metabolites to understand the metabolic profile.
-
-
Low Brain Tissue Binding: The unbound fraction in the brain (fu,brain) might be very high, meaning the drug doesn't readily associate with brain tissue, leading to a lower overall concentration. While good for target engagement, it can result in a low Kp value.
-
Action: Measure the fraction unbound in brain homogenate using equilibrium dialysis.[12] This value is essential for correctly interpreting brain exposure and building accurate pharmacokinetic/pharmacodynamic (PK/PD) models.
-
Data Summary Table: Interpreting In Vivo Brain Uptake Data
| Parameter | Observed Result | Potential Implication | Next Step |
| Plasma Protein Binding | >99% | Low free fraction available to cross BBB. | Re-design derivative to reduce lipophilicity/binding. |
| Brain/Plasma Ratio (KO vs WT) | Kp (KO) >> Kp (WT) | Derivative is a strong substrate for P-gp efflux. | Modify structure to evade P-gp recognition. |
| Metabolic Stability | <30% remaining after 30 min | Compound is rapidly cleared, reducing exposure time at the BBB. | Introduce metabolic "soft spots" or blocking groups. |
| Fraction Unbound, Brain | High (e.g., >0.5) | Low overall brain concentration despite good entry. | Correlate unbound brain concentration, not total, with PD. |
Part 3: Key Experimental Protocols
Protocol 1: Bidirectional Transport Assay using a Cell-Based In Vitro BBB Model
This protocol is designed to determine if a compound is a substrate of active efflux transporters.
Objective: To measure the apparent permeability (Papp) of a LEV derivative in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Methodology:
-
Cell Culture: Culture a certified BBB cell line (e.g., hCMEC/D3 or bEnd.3) or a co-culture with astrocytes on Transwell™ inserts until a confluent monolayer with high TEER (>150 Ω·cm²) is formed.
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A-B Permeability:
-
Add the LEV derivative (at a known concentration, e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh assay buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh buffer.
-
-
B-A Permeability:
-
Add the LEV derivative to the basolateral chamber.
-
Add fresh buffer to the apical chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Quantification: Analyze the concentration of the derivative in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio: ER = Papp(B-A) / Papp(A-B).
-
Protocol 2: In Vivo Brain Microdialysis for Unbound Drug Concentration
This protocol provides the most accurate measure of the pharmacologically active drug concentration at the target site.[14]
Objective: To measure the time-course of the unbound concentration of a LEV derivative in the brain interstitial fluid (ISF) of a freely moving animal.
Methodology:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus or cortex) of the animal (rat or mouse). Allow for recovery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Drug Administration: Administer the LEV derivative systemically (e.g., via intravenous or intraperitoneal injection).
-
Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
Probe Calibration: Determine the in vivo recovery of the probe using a method like retrodialysis to accurately calculate the absolute ISF concentration.
-
Quantification: Analyze the concentration of the derivative in the dialysate samples using a highly sensitive LC-MS/MS method.
-
Data Analysis: Plot the unbound brain concentration versus time to determine key PK parameters like Cmax, Tmax, and AUCbrain.
Visualizing BBB Transport Strategies
Caption: Key strategies for enhancing drug delivery across the BBB.
References
-
Title: Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier Source: PMC URL: [Link]
-
Title: Levetiracetam Mechanisms of Action: From Molecules to Systems Source: PMC URL: [Link]
-
Title: In-vitro blood-brain barrier models for drug screening and permeation studies: an overview Source: Future Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Levetiracetam Treatment Influences Blood-Brain Barrier Failure Associated With Angiogenesis and Inflammatory Responses in the Acute Phase of Epileptogenesis in Post-Status Epilepticus Mice Source: PubMed URL: [Link]
-
Title: Effects of Levetiracetam on Blood-Brain Barrier Disturbances Following Hyperthermia-Induced Seizures in Rats With Cortical Dysplasia Source: PubMed URL: [Link]
-
Title: Challenges and opportunities to penetrate the blood-brain barrier for brain cancer therapy Source: PMC URL: [Link]
-
Title: In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion Source: PubMed URL: [Link]
-
Title: Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma Source: PMC URL: [Link]
-
Title: Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier Source: PubMed URL: [Link]
-
Title: How is drug distribution in the brain measured? Source: Patsnap Synapse URL: [Link]
-
Title: Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases Source: Frontiers in Molecular Neuroscience URL: [Link]
-
Title: Regulation of P-Glycoprotein in the Brain Source: MDPI URL: [Link]
-
Title: Current Strategies for Brain Drug Delivery Source: Theranostics URL: [Link]
-
Title: How to Measure Drug Transport across the Blood-Brain Barrier Source: PMC URL: [Link]
-
Title: Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs Source: Clinical Pharmacology & Therapeutics URL: [Link]
-
Title: In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine Source: Frontiers in Cellular Neuroscience URL: [Link]
-
Title: Levetiracetam Mechanisms of Action Source: Encyclopedia.pub URL: [Link]
-
Title: Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review Source: MDPI URL: [Link]
-
Title: Brain Tissue Binding Assay Source: Creative Bioarray URL: [Link]
-
Title: The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Inventing a new in vitro model for the blood brain barrier Source: Cellomatics Biosciences URL: [Link]
Sources
- 1. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Strategies for Brain Drug Delivery [thno.org]
- 5. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 6. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. mdpi.com [mdpi.com]
- 14. How is drug distribution in the brain measured? [synapse.patsnap.com]
Technical Support Center: Optimization of Analytical Methods for Levetiracetam and Metabolite (ucb L057) Detection
Welcome to the technical support center for the analytical determination of Levetiracetam (LEV) and its primary carboxylic acid metabolite, ucb L057. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our goal is to empower you with the knowledge to develop and execute robust, reliable, and efficient bioanalytical methods.
Introduction
Levetiracetam is a widely used second-generation antiepileptic drug with a favorable pharmacokinetic profile.[1][2] Its major metabolite, ucb L057, is pharmacologically inactive but crucial for comprehensive pharmacokinetic and toxicokinetic studies.[3] Accurate and simultaneous quantification of both LEV and ucb L057 in biological matrices is essential for therapeutic drug monitoring (TDM), especially in specific patient populations such as those with renal impairment, children, pregnant women, and the critically ill.[4]
This guide provides a comprehensive resource for optimizing and troubleshooting Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the analysis of Levetiracetam and its metabolite.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the analysis of Levetiracetam and ucb L057.
Sample Preparation
Q1: I'm seeing low and inconsistent recovery after protein precipitation. What could be the cause and how can I improve it?
A1: Low and inconsistent recovery is a frequent issue in protein precipitation. Here’s a breakdown of potential causes and solutions:
-
Insufficient Precipitant Volume: An inadequate volume of the organic solvent (typically acetonitrile or methanol) may lead to incomplete protein precipitation. A general rule of thumb is to use a precipitant-to-sample ratio of at least 3:1 (v/v). For instance, a common and effective method involves adding 450 µL of acetonitrile to a 50 µL plasma sample.[3]
-
Inefficient Vortexing/Mixing: Insufficient mixing after adding the precipitant can result in incomplete protein denaturation and analyte entrapment within the protein pellet. Ensure vigorous vortexing for at least 20-30 seconds to create a homogenous slurry.[3][5]
-
Suboptimal Centrifugation: Inadequate centrifugation speed or time can lead to a loose protein pellet, making it difficult to collect the supernatant without aspirating precipitated proteins. Centrifugation at high speeds (e.g., 15,000-16,000 x g) for 5-15 minutes is recommended to ensure a compact pellet.[3][5]
-
Analyte Adsorption: Levetiracetam and its more polar metabolite, ucb L057, can potentially adsorb to the surface of polypropylene tubes, especially at low concentrations. To mitigate this, consider using low-binding microcentrifuge tubes.
-
Choice of Precipitant: While acetonitrile is widely used, methanol can also be effective.[4] The choice may depend on the specific matrix and analyte characteristics. It is advisable to test both during method development to determine which provides the best recovery for both LEV and ucb L057.
Q2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A2: Matrix effects, particularly ion suppression or enhancement, are a major challenge in LC-MS/MS bioanalysis.[6][7] Here are several strategies to address this:
-
Optimize Sample Preparation: While protein precipitation is simple, it may not be sufficient to remove all interfering matrix components.[3][8] Consider more rigorous sample clean-up techniques:
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively retaining the analytes of interest while washing away interfering compounds.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating the analytes from the matrix components based on their differential solubility in two immiscible liquids.[8]
-
-
Chromatographic Separation: Ensure adequate chromatographic separation of the analytes from the endogenous matrix components that are co-eluting and causing ion suppression. Adjusting the mobile phase composition, gradient profile, or using a different stationary phase can improve resolution.
-
Dilution: A simple yet effective approach is to dilute the sample extract with the mobile phase. This reduces the concentration of interfering matrix components reaching the mass spectrometer. A 1:50 final dilution has been shown to be effective in some methods.[3]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (e.g., [2H6]-levetiracetam) is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction.[8] If a stable isotope-labeled IS is not available, a structural analog that elutes close to the analytes of interest can be used.[3]
Chromatography
Q3: My chromatographic peaks for Levetiracetam and/or ucb L057 are broad or tailing. What are the likely causes and solutions?
A3: Poor peak shape can compromise resolution and integration accuracy. Here are common causes and troubleshooting steps:[10]
-
Column Contamination: Buildup of matrix components on the column can lead to peak distortion. Implement a robust column washing procedure after each batch. Using a guard column can also help protect the analytical column.
-
Incompatible Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak fronting or broadening. Whenever possible, the sample should be dissolved in the initial mobile phase.[11]
-
Secondary Interactions: The silanol groups on the silica-based stationary phase can interact with the analytes, causing peak tailing. Using a base-deactivated column or adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can help mitigate this.
-
Low Mobile Phase Flow Rate: A flow rate that is too low can lead to peak broadening due to longitudinal diffusion. Ensure the flow rate is optimized for the column dimensions and particle size.[10]
-
Column Degradation: Over time and with exposure to harsh mobile phases (e.g., extreme pH), the column performance can degrade. If other troubleshooting steps fail, replacing the column may be necessary.
Q4: I am having difficulty achieving baseline separation between Levetiracetam, ucb L057, and endogenous interferences. What chromatographic parameters can I adjust?
A4: Achieving adequate separation is critical for accurate quantification. Consider the following adjustments:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase significantly impacts retention and selectivity. Systematically varying the organic content can optimize the separation.[4][12]
-
Mobile Phase pH: The ionization state of ucb L057 (a carboxylic acid) is pH-dependent. Adjusting the pH of the aqueous mobile phase with additives like formic acid or ammonium formate can alter its retention time and improve separation from Levetiracetam and other components.[3] A mobile phase containing 0.1% formic acid has been successfully used.[3]
-
Column Chemistry: If separation is still challenging, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) or a smaller particle size for higher efficiency.
-
Gradient Elution: For complex matrices, a gradient elution, where the mobile phase composition is changed over time, can provide better separation of a wider range of compounds compared to an isocratic method.[3]
Detection
Q5: My signal intensity for ucb L057 is significantly lower than for Levetiracetam in my LC-MS/MS method. How can I improve the sensitivity for the metabolite?
A5: Differences in ionization efficiency are common. To enhance the signal for ucb L057:
-
Optimize Mass Spectrometer Source Parameters: Systematically optimize the ion source parameters, including ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas), specifically for ucb L057.[3]
-
Optimize MS/MS Transition Parameters: Fine-tune the declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) for the specific precursor-to-product ion transition of ucb L057 to maximize the signal intensity.[3]
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can influence ionization efficiency. While formic acid is common for positive ion mode, exploring other additives like ammonium formate might improve the signal for ucb L057.
-
Investigate Different Ionization Modes: While positive electrospray ionization (ESI) is commonly used, it may be beneficial to evaluate negative ESI mode for the acidic metabolite, ucb L057, as it might offer better sensitivity.
Q6: For my HPLC-UV method, what is the optimal wavelength for detecting both Levetiracetam and ucb L057?
A6: Levetiracetam and its metabolite lack strong chromophores, making UV detection challenging. Detection is typically performed at low UV wavelengths.[13] Wavelengths between 192 nm and 214 nm have been reported.[2][4] It is recommended to perform a UV scan of both analytes to determine the wavelength of maximum absorbance. A wavelength of 192 nm has been shown to provide high peak intensity for Levetiracetam.[4]
Experimental Protocols
Protocol 1: Simple Protein Precipitation for Plasma Samples
This protocol is a rapid and straightforward method for sample preparation, suitable for high-throughput analysis.[3]
Materials:
-
Plasma samples, calibration standards, and quality control samples
-
Acetonitrile (ACN), HPLC grade, containing the internal standard (IS)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
High-speed refrigerated centrifuge
Procedure:
-
Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 450 µL of ACN containing the internal standard.[3]
-
Centrifuge at 15,900 x g for 5 minutes at 4°C.[3]
-
Carefully transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.
-
Dilute the supernatant with 400 µL of ultrapure water.[3]
-
Vortex briefly to mix.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
Accurate calibration standards and QCs are fundamental for a validated bioanalytical method.
Materials:
-
Levetiracetam and ucb L057 reference standards
-
Drug-free biological matrix (e.g., human plasma)
-
Appropriate solvent for stock solutions (e.g., methanol)
-
Calibrated pipettes and volumetric flasks
Procedure:
-
Stock Solution Preparation: Accurately weigh the reference standards and dissolve them in a suitable solvent (e.g., methanol) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solutions with the appropriate solvent. These working solutions will be used to spike the blank matrix.
-
Calibration Standards: Prepare a set of calibration standards by spiking a known volume of the appropriate working solution into a known volume of the blank biological matrix. The concentration range should cover the expected therapeutic range of the analytes. A typical calibration curve for LC-MS/MS might range from 0.5 to 100 µg/mL for both Levetiracetam and ucb L057.[3]
-
Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high) by spiking the blank matrix with the working solutions. The concentrations should be independent of the calibration standards.[14]
Data Presentation
Table 1: Example LC-MS/MS Parameters for Levetiracetam and ucb L057 Analysis [3]
| Analyte | Q1/Q3 Transition (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Retention Time (min) |
| Levetiracetam | 171.1 > 154.1 | 18 | 11 | 0.58 |
| ucb L057 | 172.5 > 126.1 | 26 | 18 | 0.61 |
| Internal Standard (Diphenhydramine) | 256.3 > 167.3 | 17 | 20 | 0.82 |
Visualizations
Caption: A typical experimental workflow for the analysis of Levetiracetam and its metabolite in plasma.
Caption: A logical troubleshooting guide for common analytical issues.
References
Sources
- 1. journalppw.com [journalppw.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Simple HPLC-UV Assay Method for Determination of Levetiracetam Concentrations in Human Plasma [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Levetiracetam Quantification
In the landscape of pharmaceutical analysis, the robust quantification of therapeutic agents is paramount for both clinical efficacy and regulatory compliance. Levetiracetam, an anticonvulsant medication widely used in the treatment of epilepsy, necessitates precise and reliable measurement in biological matrices for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence assessments.[1][2][3] This guide provides an in-depth, experience-driven comparison of the predominant analytical methodologies for Levetiracetam quantification, grounded in the principles of scientific integrity and cross-validation.
The Imperative for Rigorous Quantification of Levetiracetam
Levetiracetam's favorable pharmacokinetic profile, including rapid and nearly complete oral absorption and minimal plasma protein binding, generally leads to predictable plasma concentrations.[4] However, TDM is still recommended in specific patient populations, such as those with renal impairment, children, the elderly, and pregnant women, due to potential pharmacokinetic variability.[4] The suggested therapeutic range for Levetiracetam in plasma is typically reported to be between 12 to 46 µg/mL.[4] Accurate quantification is therefore crucial to optimize dosing regimens and ensure patient safety and therapeutic success.
This guide will dissect and compare three principal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays. The discussion will be framed within the context of the latest bioanalytical method validation guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]
Comparative Analysis of Leading Analytical Methodologies
The choice of an analytical method is a critical decision driven by the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and available resources.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle: HPLC-UV separates Levetiracetam from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase.[2][9] The separated Levetiracetam is then detected by its absorbance of ultraviolet light at a specific wavelength.[2][10]
Expertise & Experience: From a practical standpoint, HPLC-UV is often the workhorse of many analytical laboratories due to its robustness and cost-effectiveness. The key to a successful HPLC-UV method for Levetiracetam lies in meticulous method development, particularly in optimizing the mobile phase composition to achieve adequate separation from endogenous matrix components and any co-administered drugs. While Levetiracetam lacks a strong chromophore, detection at lower UV wavelengths (e.g., 205-214 nm) provides sufficient sensitivity for TDM purposes.[2][10]
Trustworthiness: A well-validated HPLC-UV method is highly reliable.[1][11] Validation parameters, as stipulated by ICH, FDA, and EMA guidelines, such as specificity, linearity, accuracy, precision, and robustness, must be rigorously assessed.[1][6] For instance, specificity is demonstrated by the absence of interfering peaks at the retention time of Levetiracetam in blank matrix samples.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS couples the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[12] After chromatographic separation, Levetiracetam is ionized, and specific parent-to-product ion transitions are monitored, providing exceptional specificity.[13]
Expertise & Experience: LC-MS/MS is the gold standard for bioanalytical quantification due to its unparalleled sensitivity and specificity.[14] This allows for the use of smaller sample volumes and simpler sample preparation techniques, such as protein precipitation.[13][14] The development of an LC-MS/MS method requires expertise in optimizing mass spectrometric parameters (e.g., ion source conditions, collision energies) to achieve the desired sensitivity and fragmentation pattern for Levetiracetam and its internal standard.
Trustworthiness: The inherent selectivity of monitoring specific mass transitions makes LC-MS/MS methods less susceptible to matrix interferences compared to HPLC-UV.[12] This high degree of confidence in the data is critical for pivotal studies such as pharmacokinetic and bioequivalence trials. Validation according to regulatory guidelines ensures the method's reliability.[13]
Immunoassays
Principle: Immunoassays for Levetiracetam are typically homogeneous enzyme immunoassays based on the principle of competition.[15][16][17] In this setup, Levetiracetam in the sample competes with enzyme-labeled Levetiracetam for a limited number of antibody binding sites.[15][16][17] The resulting enzyme activity is directly proportional to the concentration of Levetiracetam in the sample.[15][16][17]
Expertise & Experience: The primary advantage of immunoassays is their suitability for high-throughput screening in clinical settings.[18] They are often available as commercial kits that can be automated on clinical chemistry analyzers, requiring minimal specialized expertise to operate.[15][16][18] However, it is crucial to be aware of the potential for cross-reactivity with structurally similar compounds or metabolites, which can lead to inaccurate results.
Trustworthiness: While convenient, immunoassays may lack the specificity of chromatographic methods.[18] Cross-validation with a reference method like LC-MS/MS or HPLC-UV is essential to ensure the accuracy of the immunoassay results.[18] Validation should confirm the assay's performance characteristics, including precision, linearity, and accuracy, within the specific laboratory's environment.[17]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the three analytical methods for Levetiracetam quantification.
| Performance Parameter | HPLC-UV | LC-MS/MS | Immunoassay |
| Principle | Chromatographic separation and UV absorbance | Chromatographic separation and mass-based detection | Antibody-antigen binding |
| Specificity | Good to Excellent | Excellent | Moderate to Good |
| Sensitivity (LLOQ) | ~1 µg/mL[10] | 0.1 - 0.5 µg/mL[13][19] | ~2.0 µg/mL[18] |
| Linear Range | 1 - 80 µg/mL[10][11] | 0.1 - 100 µg/mL[19] | 2 - 100 µg/mL[16][18] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15-20% |
| Precision (%RSD) | <15%[11] | <15% | <15%[18] |
| Sample Volume | 0.3 - 1 mL[4] | 50 µL - 100 µL[13] | ~3 µL[17] |
| Throughput | Moderate | High | Very High |
| Cost per Sample | Low | High | Moderate |
| Expertise Required | Moderate | High | Low |
Experimental Protocols: A Deeper Dive
To provide a practical context, a detailed, step-by-step methodology for a validated HPLC-UV method is presented below. This protocol is a synthesis of established methods and serves as a robust starting point for laboratory implementation.[4][10]
Detailed Protocol: HPLC-UV Quantification of Levetiracetam in Human Plasma
1. Materials and Reagents:
-
Levetiracetam reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogen phosphate
-
Human plasma (drug-free)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)[10]
-
Centrifuge
-
Vortex mixer
3. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of potassium dihydrogen phosphate (e.g., 50 mM) in water and adjust the pH to 5.5. Mix with acetonitrile in an appropriate ratio (e.g., 85:15 v/v).[10] Filter and degas before use.
-
Stock Solutions: Prepare stock solutions of Levetiracetam and the IS in methanol (e.g., 1 mg/mL).
-
Working Standards and Quality Control (QC) Samples: Prepare working standard solutions by serially diluting the Levetiracetam stock solution. Spike drug-free plasma with the working standards to create calibration standards and QC samples at low, medium, and high concentrations.
4. Sample Preparation (Protein Precipitation):
-
To 300 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the IS working solution.[4]
-
Vortex for 1 minute.[4]
-
Add 3 mL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex vigorously for 5 minutes.[4]
-
Centrifuge at 4000 rpm for 20 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).
-
Inject a portion (e.g., 20 µL) into the HPLC system.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: Ambient or controlled (e.g., 40°C)
-
Detection Wavelength: 205 nm[10]
-
Injection Volume: 20 µL
6. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio of Levetiracetam to the IS against the nominal concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient.
-
Quantify unknown samples using the regression equation.
-
Validate the method according to FDA/EMA guidelines, assessing selectivity, accuracy, precision, linearity, recovery, and stability.[5][6][20][21]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind method selection, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of Levetiracetam in plasma using HPLC-UV.
Caption: A decision tree to guide the selection of an appropriate analytical method for Levetiracetam quantification.
Conclusion: An Integrated Approach to Method Validation
The cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that ensures data integrity and, ultimately, patient safety. While LC-MS/MS offers the highest sensitivity and specificity, HPLC-UV remains a reliable and cost-effective option for many applications. Immunoassays provide a high-throughput solution for clinical settings, but their results should be periodically verified against a reference chromatographic method.
As a Senior Application Scientist, my recommendation is to adopt a tiered approach. For research and development, and for pivotal clinical trials, a fully validated LC-MS/MS method is the preferred choice. For routine therapeutic drug monitoring where cost and turnaround time are major considerations, a well-validated HPLC-UV method or a cross-validated immunoassay can be highly effective. The key is to understand the strengths and limitations of each technique and to apply them judiciously, always grounding the work in the rigorous principles of bioanalytical method validation.
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A Simple Bioanalytical Method for the Quantification of Levetiracetam in Human Plasma and Saliva. Longdom Publishing. Available at: [Link]
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Analytical method validation for the determination of assay of levetiracetam in levetiracetam injection formulation by HPLC. Journal of Positive School Psychology. Available at: [Link]
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Development and Validation of a Simple HPLC-UV Assay Method for Determination of Levetiracetam Concentrations in Human Plasma. MDPI. Available at: [Link]
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Therapeutic drug monitoring of levetiracetam: Method validation using high-performance liquid chromatography-ultraviolet detector technique and usefulness in patient care setting. National Institutes of Health. Available at: [Link]
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A novel RP-HPLC method for the analysis of levetiracetam in formulations. Der Pharma Chemica. Available at: [Link]
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Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]
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Performance characteristics of a new levetiracetam immunoassay and method comparison with a high-performance liquid chromatography method. PubMed. Available at: [Link]
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A simple and cost-effective HPLC-UV method for the detection of levetiracetam in plasma/serum of patients with epilepsy. PubMed. Available at: [Link]
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A Comparative In Vitro Analysis of Levetiracetam and Older Antiepileptic Drugs
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The landscape of epilepsy treatment has been shaped by decades of research into the intricate mechanisms of neuronal excitability. For many years, the mainstay of antiepileptic therapy revolved around a class of drugs that broadly targeted voltage-gated ion channels and GABAergic neurotransmission. These older antiepileptic drugs (AEDs), including phenytoin, carbamazepine, and valproic acid, provided significant relief for many patients. However, their broad mechanisms of action often led to a narrow therapeutic window and a range of undesirable side effects.
The advent of newer AEDs, such as Levetiracetam (LEV), marked a paradigm shift in the field. LEV's novel mechanism of action, primarily targeting the synaptic vesicle protein 2A (SV2A), offered a more targeted approach to seizure control with a generally more favorable side-effect profile.[1] This guide provides an in-depth comparative study of Levetiracetam and older antiepileptic drugs from an in vitro perspective, offering researchers and drug development professionals a comprehensive technical overview of their distinct and overlapping mechanisms, supported by experimental data and detailed protocols.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between Levetiracetam and older AEDs lies in their primary molecular targets. This divergence in mechanism underpins their varying effects on neuronal function and their clinical profiles.
Older Antiepileptic Drugs: Broad-Spectrum Modulation
The first-generation AEDs—phenytoin, carbamazepine, and valproic acid—exert their anticonvulsant effects through multiple, often overlapping, mechanisms that broadly dampen neuronal excitability.
-
Phenytoin and Carbamazepine: These drugs primarily act on voltage-gated sodium channels .[2][3] They exhibit a use-dependent and voltage-dependent blockade of these channels, meaning they preferentially bind to and stabilize the inactivated state of the channel.[3] This action reduces the number of available sodium channels, thereby limiting the sustained high-frequency firing of action potentials that is characteristic of epileptic seizures.[4] While effective, this broad inhibition of sodium channels can also affect normal neuronal signaling, contributing to their side-effect profiles. The binding affinity of phenytoin for the inactivated state of neuronal Na+ channels is in the range of 9 to 19 µM.[5]
-
Valproic Acid: Valproic acid (VPA) is often described as a broad-spectrum AED due to its multifaceted mechanism of action.[6] It is known to increase the brain's concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting GABA transaminase, the enzyme responsible for GABA degradation.[6][7][8] Additionally, VPA can block voltage-gated sodium channels and T-type calcium channels.[6][9] This combination of effects leads to a potent, albeit less specific, reduction in neuronal excitability.
Figure 1: Mechanisms of Action of Older Antiepileptic Drugs.
Levetiracetam: A Targeted Approach
In contrast to the broader mechanisms of older AEDs, Levetiracetam's primary mechanism of action is highly specific. It binds with high affinity to synaptic vesicle protein 2A (SV2A) , a transmembrane protein found in the membranes of presynaptic vesicles.[1][10] The binding of LEV to SV2A is thought to modulate the release of neurotransmitters, although the precise downstream effects are still under investigation.[11] Evidence suggests that LEV's interaction with SV2A reduces the probability of neurotransmitter release, particularly during periods of high neuronal activity, without affecting normal synaptic transmission.[11] This targeted action is believed to be a key reason for its improved tolerability compared to older AEDs.[1] The binding of Levetiracetam to SV2A is stereospecific and saturable.[1] Studies have shown that the affinity of a compound for SV2A strongly correlates with its ability to protect against seizures in animal models.[1][10]
Figure 2: Mechanism of Action of Levetiracetam.
In Vitro Models for Comparative Assessment
To objectively compare the performance of these AEDs, a variety of in vitro models are employed. These models allow for the controlled investigation of drug effects on specific neuronal populations and circuits, providing invaluable data on their mechanisms and efficacy. Organotypic hippocampal slice cultures are a particularly powerful tool as they preserve the three-dimensional cytoarchitecture and synaptic connectivity of the hippocampus, a brain region critically involved in seizure generation.[12][13][14] This allows for the study of drug effects in a more physiologically relevant context than dissociated neuronal cultures.[13]
Experimental Protocols for In Vitro Comparison
The following protocols outline key experiments for the comparative in vitro assessment of Levetiracetam and older AEDs.
Electrophysiological Assessment of Neuronal Excitability
Rationale: This experiment directly measures the effects of AEDs on the firing properties of individual neurons, providing a fundamental assessment of their ability to suppress hyperexcitability. Whole-cell patch-clamp recordings in organotypic hippocampal slice cultures are a standard method for this purpose.
Protocol: Whole-Cell Patch-Clamp Recording
-
Slice Preparation: Prepare organotypic hippocampal slice cultures from postnatal day 7-9 rats and culture for 7-14 days.
-
Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) at 32-34°C.
-
Cell Identification: Identify pyramidal neurons in the CA1 region for recording.
-
Patching: Obtain a gigaseal and establish a whole-cell configuration using a borosilicate glass pipette filled with an appropriate internal solution.
-
Data Acquisition: Record neuronal activity in current-clamp mode.
-
Drug Application: After establishing a stable baseline recording, perfuse the slice with a known concentration of the AED (e.g., Levetiracetam, Phenytoin, Carbamazepine, or Valproic Acid).
-
Data Analysis: Measure changes in resting membrane potential, input resistance, action potential threshold, and the number of action potentials fired in response to depolarizing current injections before and after drug application.
Figure 3: Workflow for Electrophysiological Assessment of AEDs.
Modulation of Synaptic Transmission: Neurotransmitter Release Assay
Rationale: This assay investigates the effects of AEDs on the release of neurotransmitters, a critical aspect of synaptic communication. By measuring the release of glutamate, the primary excitatory neurotransmitter, we can assess how these drugs modulate synaptic strength. The use of synaptosomes, which are isolated presynaptic terminals, allows for a direct measurement of neurotransmitter release.[15]
Protocol: Synaptosomal Glutamate Release Assay
-
Synaptosome Preparation: Isolate synaptosomes from rat cerebral cortices using a discontinuous Ficoll gradient centrifugation method.[7]
-
Loading: Resuspend the synaptosomal pellet in a physiological buffer and incubate for 5 minutes at 37°C.[7]
-
Pre-incubation with AEDs: Add the desired concentration of the AED (Levetiracetam, Phenytoin, Carbamazepine, or Valproic Acid) and incubate for a further 10 minutes.
-
Depolarization: Stimulate glutamate release by adding a high concentration of KCl (e.g., 40 mM) to the synaptosome suspension.[16]
-
Sample Collection: After a brief incubation (1-2 minutes), terminate the release by rapid centrifugation.
-
Glutamate Quantification: Measure the concentration of glutamate in the supernatant using a commercially available glutamate assay kit, which is typically based on a glutamate dehydrogenase-catalyzed reaction.[13][16]
-
Data Analysis: Compare the amount of glutamate released in the presence of each AED to the control (vehicle-treated) condition.
Assessment of Neuroprotective Effects
Rationale: Epilepsy is associated with neuronal cell death, and an ideal AED should not only suppress seizures but also protect neurons from damage. This experiment evaluates the neuroprotective potential of AEDs against excitotoxicity, a common mechanism of seizure-induced cell death.
Protocol: In Vitro Excitotoxicity Assay
-
Cell Culture: Plate primary cortical neurons or hippocampal neurons in 96-well plates.
-
Drug Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of the AEDs (Levetiracetam, Phenytoin, Carbamazepine, or Valproic Acid) for 24 hours.
-
Excitotoxic Insult: Induce excitotoxicity by exposing the cultures to a high concentration of glutamate or NMDA for a short duration (e.g., 15-30 minutes).
-
Washout and Recovery: Wash out the excitotoxic agent and replace it with fresh culture medium containing the respective AEDs.
-
Cell Viability Assessment: After 24 hours of recovery, assess cell viability using a standard MTT or LDH assay.
-
Data Analysis: Quantify the percentage of cell survival in the presence of each AED compared to the control (excitotoxin-treated) group.
Comparative Data Presentation
The following tables summarize the expected comparative in vitro performance of Levetiracetam and older antiepileptic drugs based on the principles outlined in the experimental protocols.
Table 1: Comparative Effects on Neuronal Excitability
| Feature | Levetiracetam | Phenytoin | Carbamazepine | Valproic Acid |
| Primary Target | SV2A[1] | Voltage-gated Na+ channels[2] | Voltage-gated Na+ channels[3] | GABA transaminase, Na+ channels, Ca2+ channels[6] |
| Effect on Firing | Reduces burst firing | Reduces high-frequency firing[4] | Reduces high-frequency firing | Reduces high-frequency firing |
| Use-Dependence | Yes | Yes[3] | Yes | Yes |
| Binding Affinity (Ki) | ~25-30 nM (high affinity)[17] | ~9-19 µM (inactivated state)[5] | Lower affinity than Phenytoin[3] | N/A (multiple targets) |
Table 2: Comparative Effects on Synaptic Transmission and Neuroprotection
| Feature | Levetiracetam | Phenytoin | Carbamazepine | Valproic Acid |
| Glutamate Release | Decreased[11] | Decreased | Decreased | Decreased |
| GABAergic Effect | Minimal direct effect | Minimal direct effect | Minimal direct effect | Potentiation (increased GABA levels)[6][7] |
| Neuroprotection | Demonstrated | Limited evidence | Limited evidence | Demonstrated |
Conclusion: A Shift Towards Targeted Therapies
The in vitro comparison of Levetiracetam and older antiepileptic drugs highlights a significant evolution in the pharmacological approach to epilepsy. While older AEDs like phenytoin, carbamazepine, and valproic acid effectively reduce neuronal hyperexcitability through broad-spectrum mechanisms, their lack of specificity contributes to a less favorable side-effect profile.
Levetiracetam, with its unique and targeted action on SV2A, represents a more refined strategy. By modulating neurotransmitter release at the presynaptic terminal, it achieves seizure control with potentially fewer off-target effects. The in vitro data, supported by extensive clinical evidence, underscores the value of developing targeted therapies for neurological disorders.
This guide provides a framework for the in vitro comparative analysis of antiepileptic drugs. The detailed protocols and comparative data serve as a valuable resource for researchers and drug development professionals seeking to understand the nuanced differences between these important therapeutic agents and to drive the discovery of next-generation antiepileptic therapies. The continued exploration of novel molecular targets, guided by robust in vitro and in vivo models, holds the promise of even more effective and better-tolerated treatments for individuals living with epilepsy.
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An In-Depth Guide to the In Vivo Validation of Levetiracetam's Neuroprotective Effects Post-Seizure
Introduction: Beyond Seizure Suppression to Neuronal Preservation
For decades, the primary goal of antiepileptic drug (AED) development has been the suppression of seizures. However, the paradigm is shifting. We now recognize that seizures, particularly prolonged events like status epilepticus (SE), can initiate a cascade of devastating cellular events, including excitotoxicity, neuroinflammation, and oxidative stress, leading to irreversible neuronal damage and long-term cognitive decline.[1][2] This reality underscores a critical unmet need: therapies that not only stop seizures but also protect the brain from their consequences.
Levetiracetam (LEV), a second-generation AED, has emerged as a compelling candidate for such a dual-function role.[3] Approved in the early 2000s, LEV has distinguished itself with a novel mechanism of action and a favorable safety profile.[3][4] Unlike traditional AEDs that primarily target ion channels or GABAergic systems, LEV's main target is the synaptic vesicle protein 2A (SV2A), a key regulator of neurotransmitter release.[5][6] This unique interaction is believed to be the foundation of its broad-spectrum anticonvulsant activity and its promising neuroprotective properties.[7][8]
This guide provides an in-depth analysis for researchers and drug development professionals on the methodologies used to validate LEV's neuroprotective effects in vivo. We will dissect the underlying mechanisms, detail robust experimental models, provide step-by-step protocols for key validation assays, and objectively compare LEV's performance against other AEDs, grounding every claim in experimental data.
Pillar 1: The Mechanistic Underpinnings of Levetiracetam's Neuroprotective Action
Understanding how LEV protects neurons is fundamental to designing validation studies. Its effects are not monolithic but rather a constellation of interconnected actions that collectively mitigate the post-seizure toxic environment. Evidence suggests that while SV2A binding is the primary trigger, it initiates a cascade of downstream effects.[3]
Key Neuroprotective Pathways:
-
Modulation of Synaptic Vesicle Trafficking (Primary): LEV's binding to SV2A is thought to normalize neurotransmitter release, particularly during the high-frequency neuronal firing characteristic of a seizure.[3][9] It may act to stabilize SV2A's function, preventing the excessive glutamate release that drives excitotoxicity.[10]
-
Calcium Homeostasis Regulation: Seizure-induced excitotoxicity is largely mediated by a massive influx of intracellular calcium ([Ca2+]i). LEV has been shown to inhibit N-type calcium channels and modulate Ca2+ release from internal stores, thereby dampening this critical trigger for cell death pathways.[3][11]
-
Anti-Inflammatory Activity: Post-seizure inflammation, driven by activated microglia, contributes significantly to secondary brain injury. LEV can suppress this response, reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[8][12]
-
Antioxidant Effects: Seizures generate a surge of reactive oxygen species (ROS) that damage lipids, proteins, and DNA.[13] LEV exhibits antioxidant properties, reducing markers of lipid peroxidation and bolstering the activity of endogenous antioxidant enzymes.[7][8]
The following diagram illustrates the convergence of these mechanisms, initiated by LEV's interaction with SV2A.
Pillar 2: Selecting the Right In Vivo Model - A Causal Approach
The choice of an animal model is the most critical decision in validating neuroprotective efficacy. LEV's unique profile, particularly its pronounced efficacy in chronic versus acute seizure models, dictates the use of models that replicate the long-term pathological changes seen in epilepsy.[3][9][14] The goal is not merely to induce a seizure but to create a state of sustained hyperexcitability that leads to quantifiable neuronal injury.
Chemoconvulsant-induced status epilepticus (SE) models are the gold standard for this purpose.[15] They mimic human temporal lobe epilepsy (TLE), characterized by an initial insult (SE), a latent period, and the subsequent development of spontaneous recurrent seizures and hippocampal damage.[16][17]
| Model | Inducing Agent & Mechanism | Key Advantages | Limitations & Considerations |
| Pilocarpine | Cholinergic agonist; induces limbic seizures.[18] | High translational relevance to human TLE; robust and well-characterized hippocampal sclerosis.[17] | High mortality rate if not managed carefully; systemic effects can be a confounder.[18] |
| Kainic Acid | Glutamate analog; potent excitotoxin.[19] | Directly models excitotoxicity-mediated cell death; produces consistent lesions in the hippocampus.[20] | Seizure pattern can be more variable than pilocarpine; requires careful dose titration.[21] |
| Kindling | Repeated sub-convulsive electrical stimulation.[22] | Excellent for studying epileptogenesis and synaptic plasticity; low mortality.[16] | Less effective for studying acute, massive neuronal death post-SE; labor-intensive. |
For validating post-SE neuroprotection, the Pilocarpine and Kainic Acid models are superior because they produce the acute, widespread neuronal injury that a neuroprotective agent is intended to prevent.
The following workflow diagram outlines the critical stages of an in vivo neuroprotection study, emphasizing the self-validating nature of the process where behavioral, histological, and biochemical endpoints must correlate.
Pillar 3: Trustworthy Protocols for Quantifiable Validation
Reproducibility and accuracy are paramount. The following protocols are designed as self-validating systems, where each step is controlled to ensure the integrity of the final data.
Protocol 1: Pilocarpine-Induced Status Epilepticus in Rats
Causality Principle: This protocol is designed to induce a sustained SE lasting 60-90 minutes, a duration known to be critical for inducing significant and reproducible hippocampal damage, providing a robust injury model against which neuroprotection can be measured.[20]
-
Animal Preparation: Use adult male Wistar rats (200-250g). Administer Lithium Chloride (LiCl, 127 mg/kg, i.p.) 18-24 hours prior to pilocarpine. LiCl pre-treatment potentiates the cholinergic effects of pilocarpine, ensuring a more consistent and severe SE induction across subjects.
-
Scopolamine Administration: 30 minutes before pilocarpine, administer Scopolamine Methyl Nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects (e.g., excessive salivation, respiratory distress) which can increase mortality unrelated to the central seizure activity.
-
SE Induction: Administer Pilocarpine Hydrochloride (30 mg/kg, i.p.).
-
Seizure Monitoring: Immediately begin continuous observation. Score seizure severity using the Racine Scale (Stage 1-2: facial movements; Stage 3: forelimb clonus; Stage 4-5: rearing and falling, continuous generalized convulsions). Onset of SE is defined by the first Stage 4 or 5 seizure.
-
Therapeutic Intervention: At a pre-determined time after the onset of SE (e.g., 30 minutes), administer the test articles:
-
Group 1: Levetiracetam (e.g., 200 mg/kg, i.v. or i.p.)[23]
-
Group 2: Vehicle control (Saline, i.v. or i.p.)
-
Group 3: Comparator AED (e.g., Phenytoin, Valproate)
-
-
SE Termination: After 90 minutes of continuous SE, administer Diazepam (10 mg/kg, i.p.) to all animals to terminate the seizure. This standardizes the duration of the insult across all groups, ensuring that any observed differences in neuronal damage are due to the therapeutic intervention, not variations in seizure duration.
-
Post-Procedure Care: Provide supportive care, including subcutaneous saline for hydration and soft food. Monitor animals closely for 24 hours.
Protocol 2: Histopathological Assessment of Neuronal Survival
Causality Principle: Nissl staining provides a direct, quantitative measure of neuronal survival. By focusing on vulnerable regions like the hippocampal CA1 and CA3 subfields, we can precisely quantify the extent of damage and the degree of protection afforded by the treatment.[12][24]
-
Tissue Collection: 24-72 hours post-SE, deeply anesthetize the animals and perform transcardial perfusion with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Tissue Processing: Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection. Section the brain into 40 µm coronal sections using a cryostat, focusing on the dorsal hippocampus.
-
Nissl Staining (Cresyl Violet): a. Mount sections onto gelatin-coated slides. b. Rehydrate sections through a graded series of ethanol (100%, 95%, 70%). c. Stain with 0.1% Cresyl Violet solution for 5-10 minutes. d. Differentiate in 95% ethanol with a few drops of acetic acid. e. Dehydrate through ethanol and clear with xylene. f. Coverslip with mounting medium.
-
Quantification: a. Using a light microscope with imaging software (e.g., ImageJ), capture images of the hippocampal CA1 and CA3 regions at 20x or 40x magnification. b. Define a standardized region of interest (ROI) for each area. c. Count the number of healthy-appearing neurons (those with distinct nuclei and Nissl substance) within the ROI. Unhealthy neurons will appear shrunken, dark, and pyknotic. d. Average the counts from multiple sections per animal and multiple animals per group. e. Express data as neuronal density (neurons/mm²) or as a percentage of survival relative to a sham control group (animals receiving saline instead of pilocarpine).
Protocol 3: Measuring Neuroinflammation via ELISA
Causality Principle: Pro-inflammatory cytokines like TNF-α are key mediators of secondary injury post-SE. Quantifying their levels provides a direct biochemical correlate to the inflammatory state of the brain tissue and a mechanistic readout for LEV's anti-inflammatory action.[12]
-
Sample Preparation: 24 hours post-SE, sacrifice animals and rapidly dissect the hippocampus on ice.
-
Homogenization: Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the soluble proteins, including cytokines.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay to normalize the results.
-
ELISA Procedure: Use a commercially available rat TNF-α ELISA kit. Follow the manufacturer's instructions precisely. This typically involves: a. Adding standards and samples to a 96-well plate pre-coated with a capture antibody. b. Incubating to allow TNF-α to bind. c. Washing the plate, then adding a detection antibody. d. Adding a substrate that reacts with the enzyme-linked detection antibody to produce a colorimetric signal. e. Reading the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the concentration of TNF-α in each sample by comparing its absorbance to the standard curve. Normalize the results to the total protein concentration (e.g., pg of TNF-α per mg of total protein).
Comparative Performance: Levetiracetam vs. Other AEDs
A key aspect of this guide is to objectively position LEV within the therapeutic landscape. While many AEDs can control seizures, their neuroprotective profiles vary significantly, largely due to their differing mechanisms of action.
| Drug | Primary Mechanism of Action | Post-SE Neuroprotection Evidence | Safety & Tolerability | Reference |
| Levetiracetam (LEV) | Binds to synaptic vesicle protein SV2A. | Strong: Consistently shown to reduce neuronal loss in pilocarpine and kainic acid models. Attenuates inflammation and oxidative stress. | High: Wide therapeutic window; minimal drug-drug interactions; generally fewer adverse effects. | [3][4][12][24] |
| Phenytoin (PHT) | Use-dependent blockade of voltage-gated sodium channels. | Limited/Controversial: Some studies show protection in ischemia models, but evidence in post-SE models is less robust. Can be excitotoxic at high doses. | Low: Narrow therapeutic index; significant side effects and complex pharmacokinetics. | [5][7][25] |
| Valproate (VPA) | Multiple: Blocks Na+ channels, enhances GABAergic transmission, inhibits T-type Ca2+ channels. | Moderate: Demonstrates neuroprotective effects, partly through HDAC inhibition, but efficacy can be model-dependent. | Moderate: Broad efficacy but associated with significant potential for adverse effects (e.g., teratogenicity, hepatotoxicity). | [19][26] |
| Carbamazepine (CBZ) | Blockade of voltage-gated sodium channels. | Limited: Shows some neuroprotective effects, but less pronounced than LEV. Can exacerbate certain seizure types. | Moderate: Effective for focal seizures but has a notable side effect profile and numerous drug interactions. | [19][25] |
Clinical data, although focused on seizure control, supports these preclinical findings. In a study of glioblastoma patients, those treated with LEV had better seizure control, required fewer coadjuvant drugs, experienced fewer adverse effects, and had a significantly longer overall survival compared to patients on other AEDs.[4]
Conclusion and Future Directions
The body of in vivo evidence strongly supports the classification of Levetiracetam as a neuroprotective agent in the context of post-seizure pathology. Its unique SV2A-mediated mechanism, coupled with its pleiotropic effects on calcium dysregulation, neuroinflammation, and oxidative stress, provides a robust defense against neuronal injury.[3][7][8] The experimental models and validation protocols detailed here provide a clear framework for researchers to rigorously test and quantify these effects.
However, the field must continue to advance. Key future directions include:
-
Timing of Intervention: While this guide focuses on post-SE treatment, further studies are needed to delineate the optimal therapeutic window. Does earlier intervention provide greater protection?[7][23]
-
Antiepileptogenesis: A critical question is whether LEV's neuroprotective effects translate into true antiepileptogenesis—the prevention of the development of a chronic epileptic state.[7][11] This remains an area of active and sometimes controversial research.[5]
-
Combination Therapies: Exploring the synergistic potential of LEV with drugs targeting distinct neuroprotective pathways (e.g., specific anti-inflammatory agents) could yield even more powerful therapeutic strategies.[21][26]
By employing the rigorous, mechanism-based validation strategies outlined in this guide, the scientific community can continue to build upon the promise of Levetiracetam, moving closer to a treatment paradigm that not only manages epilepsy but actively preserves brain health.
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A Comparative Analysis of Cognitive and Behavioral Profiles: Levetiracetam Versus Other Antiepileptic Drugs
For researchers and clinicians in the field of neurology and drug development, the selection of an antiepileptic drug (AED) extends beyond seizure control. The nuanced impact of these agents on cognition and behavior is a critical determinant of a patient's quality of life and long-term therapeutic success. This guide provides an in-depth, evidence-based comparison of the cognitive and behavioral changes induced by Levetiracetam (LEV) versus other commonly prescribed AEDs, including Carbamazepine (CBZ), Valproate (VPA), Lamotrigine (LTG), and Topiramate (TPM).
Introduction: The Neuropsychological Burden of Epilepsy and its Treatment
Epilepsy is not merely a disorder of seizures; it is intrinsically linked with a higher prevalence of cognitive and behavioral comorbidities. The underlying etiology of the epilepsy, seizure frequency, and the presence of interictal epileptiform discharges can all contribute to cognitive dysfunction. Layered on top of this are the effects of AEDs themselves, which are designed to modulate neuronal excitability and can, therefore, interfere with the intricate processes of learning, memory, and mood regulation.
Historically, older AEDs were often associated with significant sedative and cognitive-slowing effects. The advent of newer generation AEDs, such as Levetiracetam, brought the promise of comparable efficacy with a more favorable side-effect profile. This guide will dissect the available evidence to provide a clear, data-driven comparison to aid in research and development decisions.
Levetiracetam: A Unique Mechanism of Action
Levetiracetam's distinctiveness lies in its primary mechanism of action, which differs from the majority of other AEDs.
-
Synaptic Vesicle Protein 2A (SV2A) Binding: LEV exerts its anticonvulsant effect by binding to the synaptic vesicle protein 2A (SV2A). This protein is a crucial component of the presynaptic terminal and is involved in the regulation of neurotransmitter release. While the precise downstream effects are still being fully elucidated, this binding is thought to modulate the release of excitatory neurotransmitters like glutamate, thereby reducing neuronal hypersynchronization that leads to seizures.
This unique mechanism is hypothesized to be a key reason for its generally favorable cognitive profile compared to drugs that have broader effects on ion channels or neurotransmitter systems.
Caption: Levetiracetam's binding to SV2A modulates neurotransmitter release.
Comparative Cognitive Profiles: Levetiracetam vs. Other AEDs
The cognitive domains most frequently affected by AEDs include attention, processing speed, memory, and executive functions. The following sections compare LEV's performance in these areas against other major AEDs, supported by experimental data.
Levetiracetam vs. Carbamazepine (CBZ)
Carbamazepine is a long-standing, first-line treatment for focal seizures. Its primary mechanism is the blockade of voltage-gated sodium channels, which reduces neuronal firing.
Cognitive Impact: Studies generally suggest that LEV has a more favorable cognitive profile than CBZ. CBZ is often associated with cognitive slowing. One study found that attention deficit and frontal executive functions were significantly worse in a CBZ group compared to a LEV group[1]. Another study noted that while overall seizure freedom rates were similar, the LEV group reported a better Quality of Life (QOL) as measured by the QOLIE-10 scale, with a mean score of 64.58 ± 2.02 for LEV compared to 58.41 ± 1.89 for CBZ (p = 0.0302) after 6 months[2].
Behavioral Impact: Behaviorally, the comparison is more complex. While CBZ can cause drowsiness and dizziness, LEV is more frequently associated with irritability and aggression[3]. One meta-analysis found that LEV led to depression more frequently than CBZ (RR: 2.15)[4]. However, a study in children showed an improvement in depression scores for those treated with LEV (Children's Depression Inventory: -1.97) compared to a worsening in the CBZ group (+1.43, p=0.027)[5].
| Metric | Levetiracetam (LEV) | Carbamazepine (CBZ) | p-value | Source |
| QOLIE-10 Score (6 months) | 64.58 ± 2.02 | 58.41 ± 1.89 | 0.0302 | [2] |
| Reported Behavioral Changes | 17.85% | Not specified | - | [3] |
| Depression (Relative Risk) | 2.15 | 1.00 (Reference) | - | [4] |
| Children's Depression Inventory Change | -1.97 (Improvement) | +1.43 (Worsening) | 0.027 | [5] |
Levetiracetam vs. Valproate (VPA)
Valproate is a broad-spectrum AED with multiple mechanisms, including blocking sodium channels and increasing GABA concentrations in the brain.
Cognitive Impact: Multiple studies indicate that LEV has a superior cognitive profile to VPA. One prospective study demonstrated that patients on LEV showed significant improvement in cognitive functions after 3 months, while the VPA group showed significant impairment[6][7]. For instance, on the Trail Making Test A, the LEV group's score improved from 1.56±0.59 to 0.83±0.49 (p=0.0001), whereas the VPA group's score deteriorated from 1.21±0.58 to 1.89±0.62 (p=0.001)[8][9]. Similarly, on the Wisconsin Card Sorting Test (WCST), the LEV group's perseverative errors improved significantly compared to the VPA group[7]. Another study found that patients on LEV showed cognitive improvement, while those on VPA showed a decline in MMSE and MoCA scores[10].
Behavioral Impact: Both drugs can have behavioral side effects. VPA is associated with sedation and tremor, while LEV is more known for irritability. User-reported data shows a higher incidence of anger (19.5%), depression (17.6%), and irritability (11.0%) for LEV, though direct comparative clinical trial data on these specific behavioral metrics is less common[11].
| Metric (after 3 months) | Levetiracetam (LEV) | Valproate (VPA) | p-value (between groups) | Source |
| Simple Reaction Time (ms) | 592.7 ± 238.3 | 927.1 ± 322.2 | 0.005 | [7][8] |
| Trail Making Test A (score) | 0.83 ± 0.49 | 1.89 ± 0.62 | <0.0001 | [8][9] |
| WCST (Non-perseverative errors) | 6.88 ± 2.7 | 14.36 ± 4.4 | <0.0001 | [7] |
| WCST (Perseverative errors) | 9.08 ± 3.5 | 20.56 ± 2.4 | <0.0001 | [7] |
Levetiracetam vs. Lamotrigine (LTG)
Lamotrigine also blocks voltage-gated sodium channels and is thought to inhibit the release of glutamate. It is often considered to have a favorable cognitive profile.
Cognitive Impact: LEV and LTG are generally considered to have similarly favorable cognitive profiles, with some studies suggesting subtle differences. Some reports indicate LTG might have slight advantages in verbal memory and executive function, while LEV may show benefits in attention and spatial working memory[12]. A study in patients with Alzheimer's disease and seizures found that LEV was associated with improved attention and oral fluency, while LTG had a better effect on mood[13].
Behavioral Impact: Behaviorally, LTG is often associated with mood stabilization, whereas LEV carries a higher risk of irritability, agitation, and aggression. A study comparing the two found that patients treated with LEV experienced adverse effects more frequently than those treated with LTG (28.2% vs 18.1%)[14]. User-reported data reflects this, with anger, mood swings, and irritability being more commonly reported for LEV[15].
| Metric | Levetiracetam (LEV) | Lamotrigine (LTG) | p-value | Source |
| Incidence of Adverse Effects | 28.2% | 18.1% | - | [14] |
| User-Reported Positive Effect | 44% | 76% | - | [15] |
| User-Reported Negative Effect | 32% | 13% | - | [15] |
Levetiracetam vs. Topiramate (TPM)
Topiramate has a complex mechanism of action, including sodium channel blockade, enhancement of GABA activity, antagonism of glutamate receptors, and weak inhibition of carbonic anhydrase[16].
Cognitive Impact: Topiramate is widely recognized as having the highest risk of cognitive impairment among the newer AEDs. Head-to-head comparisons consistently favor LEV. One study found that while the LEV group showed no change in cognitive performance, the TPM group worsened in cognitive speed, verbal fluency, and short-term memory[17]. The cognitive side effects of TPM, particularly word-finding difficulties (anomia), are a well-documented concern and are thought to be related to its carbonic anhydrase inhibition[18][19].
Behavioral Impact: Both drugs can cause behavioral side effects, but the nature differs. TPM is more associated with cognitive slowing and confusion, while LEV is linked to irritability and aggression. One study noted that neurocognitive side effects were the primary reason for treatment discontinuation with TPM[20].
| Metric | Levetiracetam (LEV) | Topiramate (TPM) | Finding | Source |
| Cognitive Performance | No change after titration | Worsened in cognitive speed, verbal fluency, short-term memory | LEV superior | [17] |
| Orientation Score (1 year) | Preserved | Lowered (p < 0.05) | LEV superior | |
| Primary Reason for Discontinuation | Mood disorders | Neurocognitive side effects | Different profiles | [20] |
Methodologies for Assessing Cognitive and Behavioral Change
A self-validating system of assessment is crucial for trustworthy data. This involves using standardized, validated neuropsychological tests administered under controlled conditions. Below are protocols for key instruments used in the cited studies.
Caption: Standard workflow for a comparative AED neuropsychological study.
Experimental Protocols
Mini-Mental State Examination (MMSE)
-
Objective: A brief, 30-point questionnaire to screen for cognitive impairment.
-
Protocol:
-
Orientation to Time (5 points): Ask for the year, season, date, day, and month.
-
Orientation to Place (5 points): Ask for the state, country, town, hospital, and floor.
-
Registration (3 points): Name three unrelated objects clearly and ask the patient to repeat them.
-
Attention and Calculation (5 points): Ask the patient to subtract 7 from 100, and then from the result, and so on, for five subtractions. Alternatively, ask to spell "WORLD" backward.
-
Recall (3 points): Ask for the names of the three objects from the registration step.
-
Language (9 points): Involves naming a pencil and a watch, repeating "No ifs, ands, or buts," following a three-stage command, reading and obeying a written command, writing a sentence, and copying a complex geometric figure.
-
-
Scoring: One point for each correct answer. A score of 23 or lower is indicative of cognitive impairment.
Trail Making Test (TMT), Parts A and B
-
Objective: Assesses visual attention, processing speed (Part A), and task switching/executive function (Part B).
-
Protocol:
-
Part A: Present the patient with a sheet containing 25 numbered circles. Instruct them to draw a line connecting the numbers in ascending order (1-2-3...) as quickly as possible without lifting the pen.
-
Part B: Present a sheet with circles containing both numbers (1-13) and letters (A-L). Instruct the patient to draw a line alternating between numbers and letters in ascending order (1-A-2-B-3-C...) as quickly as possible.
-
-
Scoring: The score is the time in seconds required to complete each part. Errors are pointed out immediately and the time taken to correct them is included in the total time. Higher scores indicate greater impairment.
Wisconsin Card Sorting Test (WCST)
-
Objective: A measure of executive function, specifically abstract reasoning and the ability to shift cognitive strategies in response to changing feedback.
-
Protocol:
-
The patient is presented with four stimulus cards that differ in color, form, and number of symbols.
-
The patient is given a deck of response cards and must match each one to one of the four stimulus cards.
-
The only feedback given by the administrator is "right" or "wrong." The patient is not told the sorting principle (e.g., color).
-
After the patient makes a certain number of consecutive correct sorts, the administrator changes the sorting principle without warning (e.g., from color to form).
-
-
Scoring: Key metrics include the number of categories achieved, total correct responses, and perseverative errors (continuing to sort by a rule that is no longer correct).
Beck Depression Inventory-II (BDI-II)
-
Objective: A 21-item self-report inventory measuring the severity of depression.
-
Protocol:
-
Provide the patient with the questionnaire, which consists of 21 groups of statements.
-
Instruct the patient to read each group of statements carefully and choose the one statement in each group that best describes how they have been feeling during the past two weeks, including the current day.
-
The patient circles the number (0-3) beside their chosen statement.
-
-
Scoring: Each item is scored on a scale of 0 to 3. The total score is the sum of the scores for all 21 items. Scores of 0-13 indicate minimal depression, 14-19 mild, 20-28 moderate, and 29-63 severe depression.
Conclusion: A Data-Driven Perspective on AED Selection
The choice of an AED is a critical decision that balances seizure control with the potential for cognitive and behavioral side effects. The evidence synthesized in this guide demonstrates that Levetiracetam generally possesses a favorable cognitive profile, particularly when compared to older agents like Carbamazepine and Valproate, and especially when contrasted with Topiramate.
-
Levetiracetam stands out for its neutral to potentially positive cognitive effects, likely attributable to its unique SV2A-binding mechanism. Its primary liability is a higher incidence of behavioral disturbances, such as irritability and aggression.
-
Carbamazepine and Valproate present a greater risk of cognitive slowing and memory impairment compared to Levetiracetam, though they may have a lower incidence of irritability.
-
Lamotrigine appears to have a cognitive profile that is largely comparable to Levetiracetam, but with a more favorable behavioral profile, often associated with mood-stabilizing properties.
-
Topiramate carries the most significant risk of cognitive adverse events, particularly affecting verbal fluency and processing speed.
For researchers, these comparisons highlight the importance of including comprehensive neuropsychological testing in clinical trials to differentiate the subtle but significant impacts of AEDs. For drug development professionals, the data underscores the value of novel mechanisms of action, like that of Levetiracetam, that may spare crucial cognitive functions. Ultimately, a thorough understanding of these comparative profiles allows for more informed and patient-centric therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
